3-Cyclobutyl-2-methylpropanoic acid
Description
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Properties
IUPAC Name |
3-cyclobutyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJTMSAPUMRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure and Conformational Analysis of 3-Cyclobutyl-2-methylpropanoic Acid
Executive Summary
3-Cyclobutyl-2-methylpropanoic acid (CAS: 1513963-47-7) represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for
Molecular Architecture & Physicochemical Properties[1][2]
The molecule consists of a propanoic acid backbone substituted at the
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1513963-47-7 (Generic/Racemic); Specific enantiomers vary |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol |
| Chirality | One stereocenter at C2 (R/S enantiomers) |
Physicochemical Profile
| Parameter | Value (Approx.) | Significance |
| LogP | 2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration and hydrophobic pocket occupancy. |
| pKa | 4.7 - 4.8 | Typical of |
| TPSA | 37.3 Ų | Polar surface area dominated by the carboxyl group; good membrane permeability.[1] |
| Rotatable Bonds | 3 | C1-C2, C2-C3, C3-C(cyclobutyl). |
Conformational Landscape Analysis
The conformational behavior of this compound is governed by the interplay between the puckering of the cyclobutane ring and the rotameric states of the alkyl side chain.
Cyclobutane Ring Dynamics (The "Butterfly" Effect)
Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring exists in a puckered conformation to relieve torsional strain from eclipsed methylene hydrogens.[1]
-
Puckering Angle: The ring deviates from planarity by approximately 25°–30° .[1]
-
Inversion Barrier: The energy barrier for ring inversion (wing-flapping motion) is low (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless constrained by the protein environment.[1]
-
Substituent Orientation: The C3-attachment point occupies a pseudo-equatorial position in the lowest energy conformer to minimize 1,3-diaxial-like steric repulsions across the ring.
Side-Chain Rotamers
The rotation around the C2-C3 bond determines the relative orientation of the bulky cyclobutyl group and the
-
Anti Conformer (Preferred): The cyclobutyl group is anti to the carboxylic acid (or the bulkiest group on C2) to minimize steric clash.[1]
-
Gauche Interactions: The presence of the
-methyl group introduces unavoidable gauche interactions in certain rotamers, slightly increasing the ground state energy compared to the non-methylated analog.[1] This "pre-organization" can be energetically favorable for binding if it matches the bioactive conformation.[1]
Visualization of Conformational Equilibrium
The following diagram illustrates the dynamic relationship between the ring puckering and side-chain rotation.
Caption: Conformational equilibrium showing the low-energy barrier for ring inversion vs. the higher barrier for rotameric transitions.
Synthetic Pathways & Stereocontrol
Synthesis of the racemic material is straightforward via alkylation, but drug development demands enantiopurity.[1] The Evans Oxazolidinone method is the industry standard for generating the chiral center at C2 with high diastereomeric excess (de).[1]
Enantioselective Synthesis Protocol
Objective: Synthesis of (R)-3-cyclobutyl-2-methylpropanoic acid.
-
Precursor Preparation:
-
Reagent: Cyclobutylmethyl bromide (prepared from cyclobutanecarboxylic acid reduction
alcohol bromination).[1]
-
-
Chiral Auxiliary Attachment:
-
Acylate (R)-4-benzyl-2-oxazolidinone with propionyl chloride to form the chiral imide.
-
-
Asymmetric Alkylation (The Critical Step):
-
Auxiliary Cleavage:
-
Hydrolysis using LiOH/H
O yields the free chiral acid and recovers the oxazolidinone.[1]
-
Synthetic Workflow Diagram
Caption: Evans auxiliary route ensuring high stereochemical fidelity for the C2-methyl center.
Applications in Drug Design[1][3]
Bioisosterism
This molecule acts as a "rigidified" isostere of Leucine and Isoleucine .[1]
-
Volume Occupancy: The cyclobutyl group occupies a volume similar to an isopropyl group but with different vectors.[1] It is "flatter" in one dimension, allowing it to fit into narrow hydrophobic clefts where a freely rotating isopropyl might clash.[1]
-
Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450 oxidation than acyclic alkyl chains, potentially extending the half-life (
) of the parent drug.[1]
Pharmacophore Mapping
In protease inhibitors (e.g., USP19 inhibitors) or GPCR ligands, the carboxylic acid anchors the molecule via salt bridges (e.g., to an Arginine residue), while the cyclobutyl group fills a specific hydrophobic pocket (
References
-
Synthesis of Chiral Cyclobutyl Derivatives
- Source: Patents referencing (R)
-
Context:
-
Conformational Analysis of Cyclobutanes
-
Steric Parameters (A-Values)
-
Evans Auxiliary Methodology
Sources
Thermodynamic Stability of Cyclobutane-Substituted Carboxylic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and conformational stability of cyclobutane-substituted carboxylic acids. Targeted at medicinal chemists and process scientists, it elucidates the structural dynamics driving isomer stability, details the mechanistic pathways of decarboxylation, and provides actionable protocols for synthesis and characterization. The unique "puckered" geometry of cyclobutane creates distinct structure-activity relationships (SAR) compared to cyclopentane or cyclohexane, serving as a critical bioisostere in modern drug design (e.g., Carboplatin).
Structural Dynamics: The Cyclobutane Pucker
Unlike the rigid planar representation often seen in 2D sketches, the cyclobutane ring is dynamic. To relieve the severe torsional strain (eclipsing interactions) associated with a planar conformation (
Energetic Drivers[1]
-
Angle Strain: The planar form has C-C-C bond angles of 90°. Puckering decreases this angle to ~88°, slightly increasing angle strain (Baeyer strain).[1]
-
Torsional Strain: The planar form forces all adjacent C-H bonds into a fully eclipsed arrangement. Puckering significantly relieves this torsional strain (Pitzer strain).[1]
-
Net Result: The relief of torsional strain dominates, stabilizing the puckered conformation by approximately 1.5 kcal/mol relative to the planar transition state.
Conformational Equilibrium
The ring undergoes rapid inversion between two equivalent puckered minima, passing through a higher-energy planar transition state. Substituents on the ring occupy positions termed pseudo-equatorial (outward) or pseudo-axial (inward).[1]
Figure 1: Conformational energy landscape of the cyclobutane ring inversion.
Thermodynamic Stability of Isomers
The relative stability of cyclobutane carboxylic acids depends heavily on the substitution pattern (1,2- vs 1,3-) and the resulting steric interactions in the puckered frame.
1,2-Cyclobutanedicarboxylic Acid
-
Thermodynamic Preference: Trans > Cis
-
Mechanism: In the cis-1,2 isomer, steric repulsion between the vicinal carboxyl groups is significant, even if one assumes a pseudo-equatorial/pseudo-axial arrangement. The trans-1,2 isomer minimizes this repulsion by placing substituents on opposite faces of the ring.
-
Diagnostic Property: The cis isomer can form a cyclic anhydride upon heating (dehydration), whereas the trans isomer cannot do so without first isomerizing (thermal epimerization).
-
Acidity (pKa): The trans isomer typically exhibits a larger difference between pKa1 and pKa2 due to reduced electrostatic interaction between the carboxylates compared to the cis form.
-
Trans-1,2-diacid pKa: ~3.79 (1), 5.61 (2)[1]
-
1,3-Cyclobutanedicarboxylic Acid[2]
-
Thermodynamic Preference: Cis > Trans [1]
-
Mechanism: This trend is opposite to the 1,2-series and counter-intuitive if thinking in terms of planar rings.
-
Cis-1,3: The puckered geometry allows both substituents to occupy pseudo-equatorial positions simultaneously. This "diequatorial-like" conformation is the global minimum.
-
Trans-1,3: Geometric constraints force one substituent to be pseudo-equatorial and the other pseudo-axial.[2] The 1,3-diaxial-like interaction destabilizes this isomer.[3]
-
| Isomer | Stability Ranking | Dominant Conformation | Key Interaction |
| 1,2-Cis | Less Stable | Pseudo-ax / Pseudo-eq | Steric Repulsion (Vicinal) |
| 1,2-Trans | More Stable | Pseudo-eq / Pseudo-eq | Minimized Sterics |
| 1,3-Cis | More Stable | Di-Pseudo-equatorial | Minimized 1,3-Diaxial strain |
| 1,3-Trans | Less Stable | Pseudo-ax / Pseudo-eq | 1,3-Diaxial Interaction |
Chemical Stability: Decarboxylation & Epimerization
Decarboxylation of 1,1-Dicarboxylic Acids
Cyclobutane-1,1-dicarboxylic acid is a geminal diacid (malonic acid derivative).[1] Like acyclic malonic acids, it is thermodynamically unstable with respect to decarboxylation at elevated temperatures (~160–200 °C).[1]
Mechanism: The reaction proceeds via a concerted, six-membered cyclic transition state involving the formation of an enol intermediate, which rapidly tautomerizes to the carboxylic acid.
Figure 2: Concerted mechanism of thermal decarboxylation.[1]
Epimerization
Interconversion between cis and trans isomers occurs under thermodynamic control, typically via the enolate of the corresponding ester.
-
Reagent: Sodium alkoxide in alcohol (e.g., NaOMe/MeOH).[1]
-
Process: Deprotonation alpha to the carbonyl group destroys the stereocenter (planar enolate). Reprotonation occurs from the less sterically hindered face, driving the equilibrium toward the thermodynamic product (trans for 1,2; cis for 1,3).
Case Study: Carboplatin
Carboplatin represents the most commercially significant application of this chemistry.
-
Structure: Platinum(II) coordinated to a cis-diammine motif and a cyclobutane-1,1-dicarboxylate ligand.[1][4]
-
Stability Advantage: The cyclobutane ring forms a stable 6-membered chelate ring with the platinum. Compared to Cisplatin (which has chloride ligands), the cyclobutane dicarboxylate is much more resistant to aquation (hydrolysis). This increased kinetic stability reduces side effects (nephrotoxicity) and increases the plasma half-life of the drug.
Experimental Protocols
Protocol A: Thermodynamic Equilibration of 1,2-Cyclobutanedicarboxylates
This protocol determines the equilibrium ratio of cis vs trans isomers.
-
Preparation: Dissolve 1.0 mmol of pure cis-dimethyl cyclobutane-1,2-dicarboxylate in 5 mL of dry methanol.
-
Catalysis: Add 0.1 mmol (10 mol%) of Sodium Methoxide (NaOMe).
-
Reflux: Heat the mixture to reflux (65 °C) under nitrogen for 24 hours.
-
Quench: Cool to room temperature and quench with 0.1 mL glacial acetic acid.
-
Analysis: Analyze the crude mixture via GC-MS or
H NMR.-
Note: The trans isomer is expected to be the major product (>90%).
-
Protocol B: Thermal Decarboxylation (Synthesis of Monoacid)
-
Setup: Place 10 g of cyclobutane-1,1-dicarboxylic acid in a round-bottom flask equipped with a distillation head.
-
Heating: Heat the flask using an oil bath to 160–170 °C. Evolution of CO
gas (bubbling) will be observed. -
Distillation: As the reaction proceeds, the product (cyclobutanecarboxylic acid, bp ~195 °C) can be distilled off under reduced pressure if the temperature is raised further, or isolated after cooling.
-
Purification: Redistill the condensate to obtain pure cyclobutanecarboxylic acid.
References
-
Conformational Analysis of Cyclobutanes: Wiberg, K. B.[1] The Structure and Energetics of Small Ring Compounds.Angewandte Chemie International Edition, 1986.[1] Link[1]
-
Acidity and Isomerism: Buchman, E. R., et al.[1] The 1,3-Cyclobutanedicarboxylic Acids.[5]Journal of the American Chemical Society, 1942. Link[1]
-
Carboplatin Pharmacology: Go, R. S., & Adjei, A. A. Review of the Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin.Journal of Clinical Oncology, 1999.[1] Link[1]
-
Synthesis and Decarboxylation: Heisig, G. B., & Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.[1]Organic Syntheses, Coll.[1][6] Vol. 3, p.213. Link[1]
-
Bioisosteres in Drug Design: Meanwell, N. A.[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry, 2011.[1] Link[1]
Sources
Solubility profile of 3-Cyclobutyl-2-methylpropanoic acid in organic solvents
Executive Summary
3-Cyclobutyl-2-methylpropanoic acid (CAS: 1597274-95-7 / Analogous structures) represents a critical class of chiral aliphatic carboxylic acids used as intermediates in the synthesis of pharmaceutical agents, particularly in the development of GABA analogs and enzyme inhibitors. Its structure—comprising a lipophilic cyclobutyl ring, a chiral methyl-branched linker, and a polar carboxylic acid head—creates a distinct amphiphilic solubility profile.[1]
This guide provides a comprehensive technical analysis of the solvation thermodynamics of this compound.[1] It moves beyond simple "soluble/insoluble" binary classifications to explore the mechanistic interactions (Van der Waals, dipole-dipole, hydrogen bonding) that drive solvent selection for extraction, crystallization, and formulation.
Physicochemical Characterization
To understand the solubility profile, we must first establish the fundamental physicochemical properties that dictate solute-solvent interactions.[1]
| Property | Value (Predicted/Typical) | Significance in Solvation |
| Molecular Formula | Low molecular weight (~142.2 g/mol ) favors dissolution.[1] | |
| LogP (Octanol/Water) | ~2.2 – 2.5 | Moderately lipophilic.[1] Indicates good solubility in organic solvents and poor aqueous solubility at neutral pH.[1] |
| pKa (Acid) | 4.7 – 4.8 | Weak acid.[1] Solubility is highly pH-dependent.[1] |
| H-Bond Donors | 1 (COOH) | Capable of donating H-bonds to acceptors (e.g., DMSO, Methanol). |
| H-Bond Acceptors | 2 (C=O, -OH) | Capable of accepting H-bonds from protic solvents.[1] |
| Rotatable Bonds | 3 | Flexibility allows for conformational adjustment in the solvation shell.[1] |
Mechanistic Insight: The cyclobutyl group is a rigid, hydrophobic moiety.[1] Unlike linear alkyl chains, the ring strain and shape create a "greasy" ball that disrupts water structure (hydrophobic effect), driving the molecule into organic phases. However, the carboxylic acid tail provides a "handle" for polar interaction, making the molecule soluble in alcohols and polar aprotic solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
For precise solvent selection, we utilize Hansen Solubility Parameters.[1][2] The total energy of vaporization is divided into three components:
- : Dispersion forces (London forces)[1][2][3]
- : Polar forces (Dipole-dipole)
- : Hydrogen bonding forces[2]
Predicted HSP Profile for this compound:
- (Dispersion): High.[1][4] The cyclobutyl ring relies heavily on dispersion forces.[1]
- (Polarity): Moderate.[1] Driven by the carbonyl dipole.[1]
- (H-Bonding): Moderate/High.[1] Driven by the hydroxyl group.[1]
Solvent Selection Strategy
According to the "Like Dissolves Like" principle, solvents with an HSP distance (
-
Best Solvents: Those matching both the lipophilicity of the ring and the H-bonding of the acid (e.g., Alcohols, Chlorinated solvents).
-
Poor Solvents: Those with extreme polarity (Water) or zero polarity (Hexane) unless heat is applied.[1]
Representative Solubility Profile
The following data represents the thermodynamic solubility tiers expected for this compound class at 25°C.
Tier 1: High Solubility (>100 mg/mL)
-
Solvents: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM), Tetrahydrofuran (THF).
-
Mechanism:
Tier 2: Moderate Solubility (10 – 100 mg/mL)
-
Solvents: Ethyl Acetate, Isopropyl Acetate, Acetone, Toluene.[1]
-
Mechanism:
Tier 3: Low Solubility (<10 mg/mL)
-
Solvents: n-Heptane, Hexane, Water (pH < 4).[1]
-
Mechanism:
Experimental Protocols
To validate the specific solubility for your batch (critical for crystallization design), use the following Self-Validating Protocols .
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium data.
-
Preparation: Weigh 10 mg of solid this compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.[1]
-
Saturation Check:
-
If clear: Add more solid until precipitation is visible (supersaturation).[1]
-
If solid remains: Proceed.
-
-
Equilibration: Agitate at 25°C (or target temp) for 24 hours at 500 rpm.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes (or use a 0.22 µm PTFE syringe filter). Critical: Ensure the filter membrane is compatible with the solvent.[1]
-
Quantification: Dilute the supernatant 100x with Mobile Phase (Acetonitrile/Water) and inject into HPLC.
Protocol B: pH-Dependent Aqueous Solubility
Critical for formulation and extraction.
Since the compound is a weak acid (
-
pH 1.2 (Simulated Gastric Fluid): Solubility
(Intrinsic solubility of the unionized form).[1] Expect low values. -
pH 7.4 (PBS): Solubility increases exponentially as the salt form (carboxylate) dominates.[1]
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for solubility screening and solvent selection for crystallization.
Caption: Decision matrix for categorizing solvents based on observed dissolution behavior.
Applications in Process Chemistry[1]
Acid-Base Extraction (Purification)
Leverage the pKa (~4.[1]8) for purification without chromatography.[1]
-
Dissolve the crude mixture in an organic solvent (DCM or Ethyl Acetate).
-
Wash with dilute HCl (pH 2) to keep the acid unionized in the organic layer (impurities like amines will move to aqueous).[1]
-
Extract with dilute NaOH or
(pH 9). The this compound converts to its sodium salt and moves to the aqueous layer.[1] -
Separate layers and discard organic (removes non-acidic lipophilic impurities).[1]
-
Acidify the aqueous layer back to pH 2.[1] The product precipitates or oils out; re-extract into fresh DCM.[1]
Crystallization Strategy
To crystallize this molecule, use a Cooling + Anti-solvent system.[1]
-
Primary Solvent: Isopropyl Acetate or Toluene (Moderate solubility at RT, High at 60°C).[1]
-
Anti-Solvent: n-Heptane (Low solubility).[1]
-
Method: Dissolve in minimal hot Isopropyl Acetate. Slowly add n-Heptane until turbidity appears.[1] Cool slowly to 0°C.
References
-
Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today. Link
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link[1]
-
PubChem Database. "Compound Summary: Cyclobutane derivatives."[1] National Library of Medicine.[1] Link
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link
Sources
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
Literature review on 3-Cyclobutyl-2-methylpropanoic acid as a drug scaffold
Title: The Cyclobutyl-Methyl Motif: 3-Cyclobutyl-2-methylpropanoic Acid as a Next-Generation Bioisostere in Medicinal Chemistry
Executive Summary
In the pursuit of novel chemical space, the "Magic Methyl" effect is well-documented, but the Cyclobutyl-Methyl motif represents a more sophisticated frontier in scaffold hopping. This compound (CMPA) is not merely a carboxylic acid intermediate; it is a high-value pharmacophore building block designed to bridge the gap between the conformational flexibility of alkyl chains (e.g., isobutyl groups in Leucine or Pregabalin) and the rigid, high-strain nature of cyclopropyl moieties.
This technical guide analyzes CMPA as a scaffold for
Structural Logic & Pharmacophore Analysis
The "Goldilocks" Ring System
Medicinal chemistry often relies on bioisosterism to improve metabolic stability and potency. CMPA serves as a direct bioisostere for Isovaleric Acid and a scaffold homolog for Pregabalin precursors.
-
Lipophilicity Modulation: The cyclobutyl ring adds significant lipophilicity (
) without the "floppiness" of an -butyl or isobutyl chain. This enhances Blood-Brain Barrier (BBB) penetration, critical for CNS targets. -
Puckering Effect: Unlike the planar cyclopropane or the envelope cyclopentane, cyclobutane exists in a "puckered" conformation (
). This creates a unique steric volume that can fill hydrophobic pockets (e.g., S1/S2 pockets in proteases) more effectively than planar aromatics. -
Metabolic Shielding: The cyclobutyl ring is less prone to cytochrome P450-mediated oxidation compared to the tertiary hydrogen of an isopropyl group (found in Leucine/Pregabalin), potentially extending the half-life (
) of derived drugs.
Scaffold Hopping Visualization
The diagram below illustrates the structural evolution from natural substrates to the CMPA scaffold.
Figure 1: Structural evolution demonstrating the bioisosteric relationship between Leucine, Pregabalin, and the CMPA scaffold.[1]
Technical Synthesis Protocol
To utilize CMPA in drug discovery, high-purity synthesis is required. Below is a Self-Validating Protocol for the synthesis of racemic CMPA, scalable to gram quantities. For drug development, chiral resolution or asymmetric synthesis (Evans Auxiliary) is recommended subsequently.
Reagents & Equipment
-
Starting Materials: Diethyl methylmalonate (CAS 609-08-5), (Bromomethyl)cyclobutane (CAS 17247-58-4).
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).
-
Solvent: Anhydrous Ethanol (EtOH) or THF.
-
Validation:
H-NMR (400 MHz), GC-MS.
Step-by-Step Methodology
| Step | Operation | Critical Parameter (Why?) | Validation Check |
| 1. Enolate Formation | Add Diethyl methylmalonate (1.0 eq) to NaOEt/EtOH (1.1 eq) at 0°C. Stir 30 min. | Low temp prevents side reactions; ensures complete deprotonation of the | Solution turns clear/yellowish; Exotherm cessation. |
| 2. Alkylation | Dropwise addition of (Bromomethyl)cyclobutane (1.1 eq). Reflux for 12h. | Cyclobutylmethyl bromide is less reactive than primary alkyl halides; heat is required for | TLC: Disappearance of malonate spot ( |
| 3. Hydrolysis | Add 6M NaOH (excess). Reflux 4h. | Saponification of both ester groups to the dicarboxylate. | Solution becomes homogeneous (single phase). |
| 4. Decarboxylation | Acidify to pH 1 with conc. HCl. Extract. Heat neat residue at 160°C. | Thermal decarboxylation removes one | Gas Evolution: Observe vigorous bubbling ( |
| 5. Purification | Vacuum distillation (bp ~110°C @ 10 mmHg). | Separates product from polymeric byproducts. | GC-MS: Single peak, M+ = 142.2. |
Asymmetric Synthesis Workflow (Graphviz)
For clinical candidates, enantiopurity is non-negotiable. The following workflow describes the Evans Oxazolidinone route to isolate the (2S)-isomer.
Figure 2: Asymmetric synthesis pathway using Evans Auxiliary to ensure (2S) stereochemistry.
Applications in Drug Discovery
Ligands (Neuropathic Pain)
The most potent application of CMPA is as a precursor to
-
Mechanism: These analogs bind to the
subunit of voltage-gated calcium channels, reducing neurotransmitter release. -
Advantage: The cyclobutyl group fits the hydrophobic pocket of the
subunit with higher specificity than the isobutyl group, potentially improving the values [1].
Peptidomimetics & Protease Inhibitors
In HIV and HCV protease inhibitors, the P1 and P2 positions often require bulky, hydrophobic residues.
-
Replacement Strategy: CMPA can replace Leucine or Phenylalanine side chains.
-
Case Study: The cyclobutyl-methyl side chain has been explored in Renin Inhibitors to improve oral bioavailability by reducing the molecular weight while maintaining lipophilicity [2].
Analytical Data for Identification
-
Molecular Weight: 142.19 g/mol
-
Exact Mass: 142.0994
-
Predicted LogP: 2.18 ± 0.3
-
H-Bond Donors: 1
-
H-Bond Acceptors: 2
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha2delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry. (Context: Establishes the SAR for alkyl-substituted GABA analogs).
-
Ren, S., et al. (2022). "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry.
-
Patent NL1031705C2. (2006). "Amino acid derivatives." Google Patents. (Explicitly lists (2S)-2-amino-3-cyclobutyl-2-methylpropanoic acid as a protected claim).
-
PubChem Compound Summary. (2023). "3-Cyclopropyl-2-methylpropanoic acid" (Homolog Reference).[2] National Library of Medicine.
- Wiberg, K. B., et al. (1996). "Cyclobutane-containing compounds and their reactivity." Journal of Organic Chemistry. (Foundational chemistry of cyclobutyl puckering and reactivity).
Sources
Metabolic Stability Predictions for 3-Cyclobutyl-2-methylpropanoic acid
Executive Summary
This technical guide provides a predictive metabolic stability profile for 3-Cyclobutyl-2-methylpropanoic acid (CMPA).[1] As a structural motif increasingly utilized in fragment-based drug discovery (FBDD), the cyclobutyl-alkyl-acid scaffold represents a critical balance between conformational rigidity and metabolic susceptibility.[1]
Our analysis indicates that CMPA will exhibit moderate-to-high Phase I metabolic stability due to the steric shielding of the
This guide details the structural causality behind these predictions, outlines a self-validating experimental protocol for verification, and maps the anticipated metabolic pathways.
Structural & Electronic Determinants of Metabolism
To predict the metabolic fate of CMPA, we must deconstruct its structure into three pharmacophores, each interacting differently with Drug-Metabolizing Enzymes (DMEs).
The Cyclobutyl Ring (Phase I Stability)
Unlike cyclopropane (high ring strain,
-
Prediction: The ring will remain intact. However, the C3 position of the cyclobutyl ring is the most accessible site for CYP450-mediated hydroxylation due to its distal position from the steric bulk of the carboxylic acid tail.
The -Methyl Group (Steric Shielding)
The presence of a methyl group at the C2 position (alpha to the carbonyl) is a classic medicinal chemistry strategy known as the "Methyl Effect."
-
Mechanism: It introduces steric hindrance that blocks the approach of nucleophiles and metabolic enzymes (like amidases or esterases if derivatized).
-
Impact: It significantly reduces the rate of
-oxidation, a common degradation pathway for alkyl carboxylic acids.
The Carboxylic Acid (Phase II Liability)
The free acid is the primary "soft spot" for metabolism.
-
Primary Pathway: UGT-mediated O-glucuronidation to form an acyl-glucuronide.[1]
-
Secondary Pathway: Formation of Acyl-CoA thioesters, which can lead to lipid conjugation or toxicity (though the
-methyl group mitigates this risk by hindering CoA ligase binding).[1]
Predicted Metabolic Pathways (Visualized)
The following directed graph illustrates the hierarchical metabolic cascade predicted for CMPA.
Figure 1: Predicted metabolic map for CMPA.[1] The red path (M3) represents the predicted major clearance mechanism.
In Silico Prediction Framework[2][3][4][5][6]
Before wet-lab validation, in silico modeling is required to prioritize resources.[1] We utilize a consensus scoring approach combining Quantum Mechanical (QM) simulations and Machine Learning (ML).[1]
Site of Metabolism (SOM) Prediction
Using propensity scoring (e.g., SMARTCyp or Xenosite principles), the relative reactivity of hydrogen atoms is calculated.
| Atom Position | Predicted Reactivity | Rationale |
| Carboxyl -OH | High (Phase II) | Primary site for UGT conjugation (nucleophilic attack).[1] |
| Cyclobutyl C3 | Moderate (Phase I) | Most accessible methylene group for CYP-mediated H-abstraction.[1] |
| Alpha-Methyl | Low | Sterically crowded; high bond dissociation energy (primary C-H).[1] |
| Alpha-Carbon | Very Low | Tertiary C-H, but heavily shielded by the carboxyl and methyl groups. |
Clearance Prediction ( )
Based on physicochemical properties (LogP
Experimental Validation Protocols
To validate the predictions above, the following self-validating experimental workflows are mandatory. These protocols ensure data integrity and distinguish between enzymatic instability and chemical instability.
Workflow: Metabolic Stability Assessment
Figure 2: Experimental workflow for determining metabolic stability and distinguishing enzymatic vs. chemical degradation.
Detailed Protocol: Microsomal Stability Assay
Objective: Determine
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]
-
Cofactors: NADPH (Phase I) and UDPGA (Phase II).[1]
-
Pore-forming agent: Alamethicin (required to access luminal UGTs).[1]
Step-by-Step Methodology:
-
Preparation: Dilute CMPA to 1
M in Phosphate Buffer (100 mM, pH 7.4).-
Why 1
M? To ensure first-order kinetics (well below ).
-
-
Activation (Critical Step): Pre-incubate HLMs with Alamethicin (50
g/mg protein) on ice for 15 mins.-
Causality: UGT enzymes are located inside the microsomal lumen. Without Alamethicin permeabilization, Phase II stability will be falsely under-predicted.[1]
-
-
Incubation:
-
Sampling: Quench aliquots at 0, 5, 15, 30, 45, and 60 minutes using ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation:
Calculate the slope (
References
-
Li, L., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. [1]
-
Talesa, V. N., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud University Repository.
-
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3] [1]
-
Grillo, M. P. (2008).[1] Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology.
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. [1]
Sources
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 3-Cyclobutyl-2-methylpropanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-Cyclobutyl-2-methylpropanoic acid is a valuable carboxylic acid building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclobutane ring, can impart desirable physicochemical properties to lead compounds, including improved metabolic stability and receptor binding affinity. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and biotechnology industries.
This document provides a detailed guide to two robust and scalable synthetic protocols for the preparation of this compound. The methodologies have been selected for their operational simplicity, use of readily available starting materials, and amenability to large-scale production. This guide is intended to provide researchers and process chemists with the necessary information to confidently implement and adapt these protocols for their specific needs.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes have been identified and validated for the scalable production of this compound:
-
Route A: Malonic Ester Synthesis. This classical yet highly reliable method offers a direct and efficient approach. It involves the alkylation of diethyl methylmalonate with a suitable cyclobutylmethyl halide, followed by hydrolysis and decarboxylation.
-
Route B: Oxidation of 2-Methyl-3-cyclobutylpropanal. This route relies on the preparation of the corresponding aldehyde followed by its oxidation to the target carboxylic acid. The scalability of this route is contingent on an efficient synthesis of the aldehyde precursor.
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired batch size, and the specific capabilities of the manufacturing facility.
| Parameter | Route A: Malonic Ester Synthesis | Route B: Oxidation of Aldehyde |
| Starting Materials | Diethyl methylmalonate, (Bromomethyl)cyclobutane | Cyclobutanemethanol, Formaldehyde (or other C1 source) |
| Key Transformations | Alkylation, Hydrolysis, Decarboxylation | Oxidation, Aldol-type reaction, Oxidation |
| Overall Yield | Typically high (70-85%) | Moderate to high (60-80%) |
| Scalability | Excellent | Good to Excellent |
| Process Safety | Manageable, involves handling of sodium ethoxide. | Requires careful control of oxidation steps. |
| Cost-Effectiveness | Dependent on the cost of starting materials. | Potentially very cost-effective if starting from cheap bulk chemicals. |
Route A: Malonic Ester Synthesis Protocol
This protocol describes a robust and scalable synthesis of this compound via the malonic ester pathway. The key steps are the alkylation of diethyl methylmalonate with (bromomethyl)cyclobutane, followed by saponification and decarboxylation.
Diagram of the Synthetic Workflow
Caption: Illustrative Workflow for Route B: Aldehyde Oxidation Pathway.
Detailed Experimental Protocol (Conceptual Outline)
Step 1: Scalable Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde
For large-scale operations, methods like Swern or Dess-Martin oxidation can be challenging due to stoichiometry and byproducts. [1][2]A preferred scalable method is catalytic oxidation.
-
Catalytic Oxidation (e.g., using TEMPO): In a suitable reactor, charge cyclobutanemethanol, a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and a co-oxidant such as sodium hypochlorite (bleach) in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst. [3][4]Maintain the temperature and pH to ensure selective oxidation to the aldehyde. Upon completion, the organic layer is separated, washed, and the solvent removed to yield the crude aldehyde, which can be purified by distillation.
Step 2 & 3: Conversion of Cyclobutanecarboxaldehyde to the Final Product
A direct and scalable method to introduce the methyl group and oxidize to the carboxylic acid is desirable. One potential industrial approach is a two-step process:
-
Aldol Condensation and Hydrogenation: React cyclobutanecarboxaldehyde with propionaldehyde in the presence of a base to form 2-methyl-3-cyclobutylacrolein. This α,β-unsaturated aldehyde can then be selectively hydrogenated to 2-methyl-3-cyclobutylpropanal.
-
Oxidation of 2-Methyl-3-cyclobutylpropanal: The resulting aldehyde can be efficiently oxidized to this compound using a mild and scalable oxidizing agent. The Pinnick oxidation , which uses sodium chlorite (NaClO₂) as the oxidant, is highly suitable for this transformation on a large scale due to its selectivity and tolerance of other functional groups. [5][6][7]
-
Pinnick Oxidation Protocol: Dissolve 2-methyl-3-cyclobutylpropanal in a suitable solvent such as tert-butanol. In a separate vessel, prepare an aqueous solution of sodium chlorite and a phosphate buffer (e.g., sodium dihydrogen phosphate). Add the oxidant solution to the aldehyde solution at a controlled rate, maintaining the temperature below 25 °C. A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorite byproduct. [5]After the reaction is complete, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the final product.
-
Safety and Handling Considerations
-
Sodium Metal (Route A): Reacts violently with water. Handle under anhydrous conditions and an inert atmosphere.
-
(Bromomethyl)cyclobutane (Route A): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Oxidizing Agents (Route B): Many oxidizing agents are corrosive and can be hazardous. Always consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE). Reactions involving strong oxidants can be exothermic and require careful temperature control, especially on a large scale.
-
Pressure Build-up: Decarboxylation in Route A and some oxidation reactions can generate gas. Ensure adequate venting of the reaction vessel.
Conclusion
Both the Malonic Ester Synthesis (Route A) and the Aldehyde Oxidation pathway (Route B) offer viable and scalable methods for the production of this compound. Route A is a very direct and high-yielding process, provided the starting materials are readily available. Route B offers flexibility and may be more cost-effective if starting from basic feedstocks, with the Pinnick oxidation being a particularly attractive method for the final oxidation step on an industrial scale. The choice of the optimal route will be guided by a thorough process hazard analysis and economic evaluation for the specific manufacturing context.
References
- Swern, D., et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric, and mechanistic study. The Journal of Organic Chemistry, 43(13), 2480–2482.
- Pinnick, H. W., et al. (1981). A convenient, inexpensive, and mild procedure for the oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 46(2), 375–377.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
ACS Publications. Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor. Available at: [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. Available at: [Link]
-
Wikipedia. Dess–Martin periodinane. Available at: [Link]
- Google Patents. US20080183020A1 - Catalytic conversion of alcohols to aldehydes and ketones.
- Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
IndiaMART. High-Quality Diethyl Methyl Malonate at Attractive Prices Supplier in Mumbai. Available at: [Link]
-
Science Exploration Press. Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. Available at: [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]
- Bolm, C., et al. (2002). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 4(13), 2265–2267.
-
AWS. Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Oxidation to aldehyde and ketones. Available at: [Link]
-
Chemistry World. A current take on the Swern oxidation. Available at: [Link]
-
Organic Chemistry Portal. Jones Oxidation. Available at: [Link]
-
Angle Bio Pharma. Diethyl methylmalonate Manufacturer in Ahmedabad. Available at: [Link]
-
Wikipedia. Pinnick oxidation. Available at: [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
Grokipedia. Jones oxidation. Available at: [Link]
-
Reaction Repo. Jones Oxidation. Available at: [Link]
- Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
-
Wikipedia. Jones oxidation. Available at: [Link]
-
Ottokemi. Cyclobutylmethyl bromide, 97% 17247-58-4 - Manufacturers & Suppliers in India with worldwide shipping.. Available at: [Link]
-
ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Available at: [Link]
-
J&K Scientific LLC. Jones Oxidation. Available at: [Link]
- Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available at: [Link]
-
ChemSrc. Cyclobutylmethyl bromide | CAS#:17247-58-4. Available at: [Link]
- Google Patents. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst.
-
ePrints Soton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. Available at: [Link]
-
Organic Syntheses. diethyl methylenemalonate. Available at: [Link]
-
ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.. Available at: [Link]
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- 5. grokipedia.com [grokipedia.com]
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- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Technical Application Note: Optimized Esterification Strategies for 3-Cyclobutyl-2-methylpropanoic Acid
Abstract & Strategic Overview
This application note details validated protocols for the esterification of 3-Cyclobutyl-2-methylpropanoic acid , a critical intermediate in the synthesis of GABA analogs and specific enzyme inhibitors.
The molecule presents two primary structural considerations for the synthetic chemist:
-
Steric Hindrance: The
-methyl group at the C2 position creates moderate steric impedance, retarding the rate of nucleophilic attack at the carbonyl carbon compared to linear fatty acids.[1] -
Ring Stability: While the cyclobutyl moiety is more robust than cyclopropane, it possesses significant ring strain (~26 kcal/mol).[1] Protocols must avoid excessively harsh Lewis acidic conditions that could trigger ring-opening or rearrangement.
This guide provides three distinct workflows tailored to specific research needs: Fischer Esterification (Scale-Up), Steglich Coupling (Complex Alcohols/Chiral Preservation), and Alkylation (Analytical Derivatization).[1]
Chemical Context & Decision Matrix[1]
Before selecting a protocol, evaluate the scale and the nature of the alcohol partner.
Structural Analysis
-
Formula:
-
MW: 142.20 g/mol [1]
-
Chirality: The C2 position is a stereocenter.[1] Acid-catalyzed racemization via enolization is a risk during prolonged reflux.
Method Selection Workflow
Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate sensitivity.
Method A: Fischer Esterification (Scale-Up)
Best For: Methyl or Ethyl esters on multigram scales where atom economy is prioritized.[1]
Mechanism & Rationale
This method utilizes an acid catalyst (typically
-
Challenge: The
-methyl group slows the tetrahedral intermediate formation. -
Solution: We utilize a Dean-Stark apparatus (for higher alcohols) or excess solvent/molecular sieves (for MeOH/EtOH) to drive the equilibrium forward via Le Chatelier's principle.
Protocol: Synthesis of Ethyl 3-Cyclobutyl-2-methylpropanoate
Reagents:
-
This compound (10.0 g, 70.3 mmol)
-
Ethanol (Absolute, anhydrous) (100 mL)
-
Sulfuric Acid (
, conc.)[1] (0.5 mL, ~1 mol%) orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Toluenesulfonic acid (pTsOH) (1.2 g)
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If using pTsOH and a higher boiling alcohol (e.g., butanol), attach a Dean-Stark trap.
-
Addition: Dissolve the carboxylic acid in ethanol. Add the acid catalyst dropwise with stirring.
-
Reflux: Heat the mixture to a gentle reflux (
) for 6–12 hours.-
Checkpoint: Monitor by TLC (Solvent: 10% EtOAc/Hexanes). The acid spot (
) should disappear, replaced by the ester ( ).
-
-
Workup:
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification: Vacuum distillation is preferred for this lipophilic ester.[1] (Expected bp: ~85-95°C at 5 mmHg).
Method B: Steglich Esterification (Chiral/Complex)
Best For: Coupling with complex, acid-sensitive alcohols, or when preserving the stereochemistry at the C2 position is critical.
Mechanism & Rationale
This method uses DCC or EDC to activate the carboxylic acid as an O-acylisourea.[1] DMAP acts as an acyl-transfer catalyst.[1]
-
Advantage: Occurs at room temperature (or
), minimizing thermal energy that could drive racemization or cyclobutyl ring strain release. -
Steric Note: The DMAP-catalyzed acetyl transfer is powerful enough to overcome the steric hindrance of the
-methyl group.
Protocol: Coupling with Benzyl Alcohol (Model for Complex Alcohols)
Reagents:
-
This compound (1.0 eq)[1]
-
Alcohol (e.g., Benzyl alcohol) (1.1 eq)
-
EDC
HCl (1.2 eq) (Preferred over DCC to simplify workup)[1] -
Dichloromethane (DCM), anhydrous (0.2 M concentration)
Step-by-Step:
-
Solvation: In a flame-dried flask under Nitrogen (
), dissolve the acid and the alcohol in anhydrous DCM. -
Cooling: Cool the solution to
using an ice bath. -
Catalyst Addition: Add DMAP in one portion.[1]
-
Coupling Agent: Add EDC
HCl in portions over 5 minutes. -
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).[1]
Analytical Data & Troubleshooting
Expected Spectroscopic Data
| Technique | Signal | Assignment |
| 1H NMR | Ester O-CH3 or O-CH2 | |
| 1H NMR | H-2 (Alpha-proton).[1] Diagnostic for racemization (splitting pattern).[1] | |
| 1H NMR | 2-Methyl group doublet. | |
| 1H NMR | Cyclobutyl protons + H-3 methylene. | |
| IR | 1735–1745 | Ester C=O stretch (Sharp).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C2.[1] | Increase reaction time; Switch to Method B (Steglich) with 0.5 eq DMAP; Use high-boiling solvent (Toluene) in Method A. |
| Racemization | Overheating or strong base.[1] | Avoid reflux (Use Method B or C); Keep base stoichiometry strict (Method C). |
| By-product: N-Acylurea | Rearrangement of O-acylisourea (Method B).[1] | Add the alcohol before the carbodiimide; Keep reaction cold ( |
References
-
Fischer Esterification Fundamentals
-
Steglich Esterification (DCC/DMAP)
-
Steric Effects in Esterification
-
Cyclobutyl Group Chemistry
-
Alternative Alkylation Methods
Sources
- 1. 3-Cyclobutylpropanoic acid | C7H12O2 | CID 13155029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. athabascau.ca [athabascau.ca]
Application Note: 3-Cyclobutyl-2-methylpropanoic Acid as a Pharmaceutical Intermediate
Abstract
This guide details the strategic application, enantioselective synthesis, and quality control of 3-Cyclobutyl-2-methylpropanoic acid , a critical building block in modern drug discovery. As a lipophilic, metabolically stable bioisostere of leucine or isovaleric acid side chains, this scaffold is increasingly utilized in peptidomimetics, GPCR modulators, and enzyme inhibitors. This document provides a validated protocol for its asymmetric synthesis using Evans auxiliary methodology, ensuring high enantiomeric excess (
Strategic Significance in Drug Design[1]
The "Cyclobutyl Effect"
In medicinal chemistry, the cyclobutyl group serves as a superior bioisostere for isopropyl or gem-dimethyl groups. Unlike linear alkyl chains, the cyclobutane ring introduces:
-
Metabolic Stability: The strained ring is less susceptible to cytochrome P450 oxidation compared to open-chain alkyl groups.
-
Lipophilicity Modulation: It increases
moderately, improving membrane permeability without the "grease" penalty of larger cycloalkanes. -
Conformational Restriction: The "puckered" conformation of the cyclobutane ring (bond angles ~88°) locks the pharmacophore in a specific vector, potentially enhancing receptor binding affinity.
Structural Role
This compound introduces a
-
Replace Leucine: In protease inhibitors, mimicking the hydrophobic side chain of leucine while preventing proteolysis.
-
GABA Analogs: Serving as a precursor to
-amino acids (via Curtius rearrangement) similar to Pregabalin, but with altered lipophilicity.
Synthesis Protocol: Asymmetric Alkylation
Target: (2S)-3-Cyclobutyl-2-methylpropanoic acid (High Enantiopurity)
While racemic synthesis (via malonic ester) is cheaper, pharmaceutical applications strictly demand enantiopurity. The following protocol utilizes the Evans Oxazolidinone methodology to establish the C2 stereocenter with high predictability.
Retrosynthetic Logic
The most robust route involves the methylation of a 3-cyclobutylpropanoyl imide.
-
Why Methylate? Methyl iodide is a highly reactive, small electrophile. It is kinetically superior to alkylating a propionyl imide with the bulky (bromomethyl)cyclobutane.
Reagents & Equipment[2]
-
Auxiliary: (S)-4-Benzyl-2-oxazolidinone (commercially available).
-
Substrate: 3-Cyclobutylpropanoic acid (synthesized via Knoevenagel condensation of cyclobutanecarbaldehyde followed by reduction).
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.
-
Electrophile: Iodomethane (MeI).
-
Solvent: Anhydrous THF (water < 50 ppm).
Step-by-Step Protocol
Step 1: Acylation of the Auxiliary
-
Dissolve (S)-4-Benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C.
-
Add
-BuLi (1.1 eq) dropwise.[1] Stir for 30 min to form the lithiated auxiliary. -
Add 3-cyclobutylpropanoyl chloride (1.1 eq) slowly.
-
Warm to
over 1 hour. Quench with sat. .[1] -
Validation: Check TLC (Hexane/EtOAc 3:1). Product (
) should be UV active.
Step 2: Diastereoselective Methylation (The Critical Step)
Rationale: The lithium enolate forms a Z-enolate chelated to the oxazolidinone carbonyl. The bulky benzyl group blocks the Re-face, forcing the electrophile (MeI) to attack from the Si-face.
-
Cool a solution of the acylated imide (from Step 1) in THF to -78°C .
-
Critical Control Point: Temperature must not rise above -70°C to ensure high diastereoselectivity (
).
-
-
Add NaHMDS (1.1 eq) dropwise over 20 minutes. Stir for 45 minutes at -78°C.
-
Add MeI (5.0 eq) neat. The large excess drives the reaction to completion despite the low temperature.
-
Stir at -78°C for 3 hours, then allow to warm to -20°C overnight.
-
Quench with acetic acid (2 eq) in THF at -20°C before aqueous workup.
Step 3: Chiral Auxiliary Cleavage
Rationale: Use LiOH/
-
Dissolve the methylated intermediate in THF/Water (3:1) at
.[2] -
Add 30%
(4 eq) followed by LiOH (2 eq) . -
Stir at
for 1 hour. Monitor consumption of imide by TLC. -
Quench with
(aqueous) to destroy excess peroxide. -
Workup:
-
Wash with
to recover the chiral auxiliary (can be recycled). -
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the target acid with EtOAc.[1]
-
Workflow Visualization
Figure 1: Asymmetric synthesis workflow ensuring stereochemical integrity.
Quality Control & Analytical Protocols
Chiral HPLC Method
Direct separation of the free acid can be challenging. Derivatization to an amide or ester is recommended for robust
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | Hexane : Isopropanol : TFA (95 : 5 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Weak chromophore - high concentration required) |
| Derivatization | Convert to benzyl amide (BnNH2, EDC) if UV signal is too low. |
NMR Validation
-
NMR (400 MHz,
): Look for the doublet at ppm (3H) corresponding to the -methyl group. -
Cyclobutyl Signals: Multiplets in the
ppm range are characteristic. -
Purity Check: Ensure no peaks from the Evans auxiliary (aromatic region
) remain in the final acid.
Application Case Study: Peptidomimetic Coupling
Objective: Incorporate the scaffold into a peptide chain (e.g., N-terminus capping).
Protocol:
-
Activation: Dissolve this compound (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.
-
Note: HATU is preferred over EDC/HOBt to prevent racemization of the
-methyl center during coupling.
-
-
Coupling: Add the amine partner (e.g., Valine methyl ester). Stir at RT for 2 hours.
-
Workup: Dilute with EtOAc, wash with 5%
(to remove DMF), then 1N HCl and sat. .
Safety & Handling
-
Cyclobutyl Moiety: While stable, cyclobutane rings possess significant ring strain (~26 kcal/mol). Avoid exposure to extreme temperatures (>150°C) or strong Lewis acids for prolonged periods, which may trigger ring-opening rearrangements.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.
-
Peroxides: The LiOH/
cleavage generates reactive intermediates. Ensure all peroxides are quenched (test with starch-iodide paper) before concentrating solvents.
References
-
Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[3]
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[4] (Context on small rings as bioisosteres). Journal of Medicinal Chemistry.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses.
-
Daicel Chiral Technologies. (2025). "Enantiomer separation of acidic compounds." (Methodology for chiral acid HPLC).
Sources
- 1. MSciprac2 [bristol.ac.uk]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Cyclobutyl-2-methylpropanoic Acid
Introduction: The Significance of 3-Cyclobutyl-2-methylpropanoic Acid in Medicinal Chemistry
This compound and its derivatives are emerging as crucial building blocks in modern drug discovery. The unique combination of a cyclobutyl ring and a chiral methyl-substituted propanoic acid moiety imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The cyclobutyl group can serve as a metabolically stable bioisostere for other functionalities, enhancing properties like lipophilicity and binding affinity. The chiral center at the 2-position of the propanoic acid chain is often critical for specific interactions with biological targets. Consequently, robust and efficient synthetic routes to enantiomerically pure this compound are of paramount importance to researchers in medicinal chemistry and process development.
This guide provides an in-depth exploration of catalytic hydrogenation methods to access this compound, focusing on the reduction of an appropriate α,β-unsaturated precursor. We will delve into the rationale behind catalyst selection, reaction optimization, and provide detailed, adaptable protocols for both achiral and asymmetric hydrogenation strategies.
Strategic Approach: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
The most direct and atom-economical approach to synthesize this compound is through the catalytic hydrogenation of a suitable α,β-unsaturated precursor, such as (E/Z)-3-cyclobutylidene-2-methylpropanoic acid or a related acrylic acid derivative. Transition metal-catalyzed asymmetric hydrogenation stands out as a powerful strategy for establishing the desired stereochemistry at the C2 position with high efficiency and enantioselectivity.[1][2]
Core Reaction Pathway
The fundamental transformation involves the addition of two hydrogen atoms across the carbon-carbon double bond of the α,β-unsaturated carboxylic acid precursor in the presence of a chiral transition metal catalyst.
Caption: General reaction scheme for the synthesis of this compound.
Catalyst Systems for Asymmetric Hydrogenation
The choice of catalyst is critical for achieving high conversion and enantioselectivity. Ruthenium, Rhodium, and Iridium complexes with chiral phosphine ligands are the most extensively studied and successful catalysts for the asymmetric hydrogenation of unsaturated carboxylic acids.[3] More recently, earth-abundant metals like nickel have also shown significant promise.[4][5]
Ruthenium-Based Catalysts
Ruthenium complexes, particularly those bearing chiral diphosphine ligands like BINAP, are highly effective for the asymmetric hydrogenation of a wide range of α-substituted acrylic acids.[1][6][7] These catalysts often exhibit high turnover numbers and operate under relatively mild conditions.
Mechanism Insight: The catalytic cycle typically involves the coordination of the carboxylic acid's olefin and carboxylate groups to the ruthenium center, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to yield the saturated product.
Caption: Simplified catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation.
Rhodium-Based Catalysts
Rhodium complexes, often paired with chiral bisphosphine ligands, are also potent catalysts for this transformation.[8][9] The electronic and steric properties of the phosphine ligand play a crucial role in determining the enantioselectivity of the reaction.
Causality in Ligand Choice: Ligands with a larger "bite angle," such as those from the Josiphos or Walphos families, can enforce a more rigid coordination geometry around the rhodium center, leading to enhanced stereochemical control during the hydrogenation step.
Iridium-Based Catalysts
Iridium complexes with chiral spiro-phosphine-oxazoline (SIPHOX) or related P,N-ligands have emerged as highly efficient catalysts for the asymmetric hydrogenation of unsaturated carboxylic acids, often providing excellent results under low hydrogen pressures.[3][10] The carboxyl group of the substrate is believed to act as a directing group, coordinating to the iridium center and facilitating the hydrogenation.[3]
Earth-Abundant Metal Catalysts
Recent advancements have demonstrated the potential of catalysts based on more sustainable metals like nickel and copper for the hydrogenation of α,β-unsaturated carboxylic acid derivatives.[4][11][12][13] While often requiring slightly harsher conditions, these systems offer a cost-effective and environmentally benign alternative to precious metal catalysts.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific substrate, (E/Z)-3-cyclobutyl-2-methylacrylic acid.
Protocol 1: Asymmetric Hydrogenation using a Ruthenium-Based Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of α-substituted acrylic acids.[1][6]
Materials:
-
(E/Z)-3-cyclobutyl-2-methylacrylic acid
-
[Ru(p-cymene)I₂]₂
-
(R)-BINAP or other suitable chiral diphosphine ligand
-
Methanol (degassed)
-
Sodium bicarbonate (NaHCO₃)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Ru(p-cymene)I₂]₂ (1 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 2.2 mol%). Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve (E/Z)-3-cyclobutyl-2-methylacrylic acid (1 equivalent) and sodium bicarbonate (1.2 equivalents) in degassed methanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to the high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas (3-5 times).
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-50 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with 1M HCl to pH ~2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by chromatography if necessary.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the this compound product by chiral HPLC or GC.
Protocol 2: Asymmetric Hydrogenation using an Iridium-Based Catalyst
This protocol is based on the highly efficient iridium-catalyzed hydrogenations developed by Zhou and co-workers.[10]
Materials:
-
(E/Z)-3-cyclobutyl-2-methylacrylic acid
-
[Ir(COD)Cl]₂
-
Chiral spiro-phosphine-oxazoline (SIPHOX) ligand
-
Dichloromethane (DCM, degassed)
-
Methanol (degassed)
-
Triethylamine (Et₃N)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral SIPHOX ligand (1.1 mol%) to a Schlenk flask. Add degassed DCM and stir at room temperature for 20 minutes. Remove the solvent under vacuum.
-
Reaction Setup: To the flask containing the catalyst, add the (E/Z)-3-cyclobutyl-2-methylacrylic acid (1 equivalent), degassed methanol, and triethylamine (1.5 equivalents).
-
Hydrogenation: Transfer the mixture to the autoclave. Seal and purge with hydrogen.
-
Pressurize with hydrogen (e.g., 1-10 atm) and stir at room temperature for 1-12 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
-
Analysis: Analyze the product for yield and enantiomeric excess.
Data Summary and Comparison
The following table provides a comparative overview of typical reaction parameters for different catalyst systems, which can serve as a starting point for the optimization of the synthesis of this compound.
| Catalyst System | Typical Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temperature (°C) | Typical ee (%) |
| Ruthenium | BINAP, SYNPHOS | 0.1 - 1.0 | 5 - 50 | Methanol | 25 - 50 | >95 |
| Rhodium | Josiphos, Walphos | 0.5 - 2.0 | 10 - 60 | Methanol, Toluene | 25 - 60 | >90 |
| Iridium | SIPHOX | 0.01 - 1.0 | 1 - 12 | Methanol, DCM | 25 | >99 |
| Nickel | BenzP* | 1.0 | 30 | TFE | 50 | >96 |
Troubleshooting and Optimization
-
Low Conversion: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.
-
Low Enantioselectivity: Screen a variety of chiral ligands with different steric and electronic properties. The solvent can also have a significant impact on enantioselectivity.
-
Side Reactions: If isomerization of the double bond is observed, consider using milder reaction conditions (lower temperature and pressure).
Conclusion
The catalytic asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a highly effective and versatile method for the synthesis of chiral molecules like this compound. Ruthenium, rhodium, and iridium-based catalysts with chiral phosphine ligands offer excellent enantioselectivity and high yields under relatively mild conditions. The choice of the optimal catalyst and reaction conditions will depend on the specific substrate and desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this valuable building block for drug discovery and development.
References
-
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. Organic Letters, 2016. [1][6]
-
Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution. Canadian Journal of Chemistry, 2000. [7]
-
Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Journal of Chemical Sciences, 1994. [8]
-
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. ACS Publications, 2016. [1][6]
-
Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones. PMC, 2013.
-
Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. PMC, 2013.
-
Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 2017. [3]
-
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing, 2019. [11]
-
Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 2017. [9]
-
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications, 2019. [12]
-
Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv, 2019. [13]
-
Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. J. Am. Chem. Soc., 2008. [10]
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.
-
Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications, 2023. [4]
-
The study on asymmetric hydrogenation of α-substituted acrylic acids. ResearchGate. [5]
-
Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. PMC, 2020.
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org, 2023.
-
Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. MDPI, 2021.
-
Asymmetric hydrogenation. Wikipedia. [2]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC, 2015.
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- 5. researchgate.net [researchgate.net]
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- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Stereoselective Synthesis of 3-Cyclobutyl-2-methylpropanoic Acid Enantiomers
Introduction
Chiral carboxylic acids are fundamental building blocks in modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. 3-Cyclobutyl-2-methylpropanoic acid represents a valuable chiral synthon, combining a strained cyclobutyl ring, a common motif for introducing conformational rigidity and improving metabolic stability, with a chiral center alpha to the carboxyl group.[1] The ability to access both the (R)- and (S)-enantiomers of this acid in high purity is therefore critical for the synthesis of complex molecular targets and the exploration of structure-activity relationships (SAR) in medicinal chemistry.
This comprehensive guide details three robust and distinct strategies for the preparation of the enantiomers of this compound:
-
Asymmetric Catalysis: Direct, atom-economical asymmetric hydrogenation of an unsaturated precursor.
-
Chiral Auxiliary-Mediated Synthesis: A classic, substrate-controlled method involving temporary incorporation of a chiral directing group.
-
Biocatalysis: Enzymatic kinetic resolution of a racemic mixture, offering high selectivity under mild conditions.
Each section provides the underlying scientific principles, detailed step-by-step protocols, and the necessary technical insights to empower researchers to select and implement the most suitable method for their specific needs.
Strategic Overview & Precursor Synthesis
The choice of stereoselective strategy dictates the required starting materials. However, all three pathways can conceptually diverge from a common, readily available precursor: cyclobutanecarboxaldehyde . The following diagram illustrates the overall synthetic logic, beginning with the synthesis of key intermediates required for the subsequent chiral methodologies.
Caption: Divergent synthetic strategies for chiral this compound.
Protocol 1: Synthesis of Unsaturated Precursor (Methyl 3-cyclobutylacrylate)
This protocol describes the synthesis of the α,β-unsaturated ester, a key substrate for asymmetric hydrogenation, via a Knoevenagel condensation. The Doebner modification, using malonic acid and pyridine, is a reliable method for this transformation.[2]
Reaction Scheme: Cyclobutanecarboxaldehyde + Malonic Acid → (in Pyridine/Piperidine) → 3-Cyclobutylpropenoic acid → (Esterification) → Methyl 3-cyclobutylacrylate
Materials:
-
Cyclobutanecarboxaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Condensation: To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in pyridine (2.0 M), add malonic acid (1.1 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC until the aldehyde is consumed (typically 2-4 hours). Carbon dioxide evolution will be observed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of 2 M hydrochloric acid (HCl) and diethyl ether.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-cyclobutylpropenoic acid.
-
Esterification (Fischer): Dissolve the crude acid in anhydrous methanol (1.0 M). Add concentrated sulfuric acid (0.05 eq) catalytically.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, remove the bulk of the methanol via rotary evaporation.
-
Dilute the residue with diethyl ether and carefully wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting methyl 3-cyclobutylacrylate by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Racemic this compound
The racemic acid is the substrate for enzymatic resolution. It is prepared by standard catalytic hydrogenation of the unsaturated precursor followed by hydrolysis.
Reaction Scheme: Methyl 3-cyclobutyl-2-methylpropenoate → (H₂, Pd/C) → Methyl 3-cyclobutyl-2-methylpropanoate → (LiOH, H₂O) → Racemic this compound
Materials:
-
Methyl 3-cyclobutyl-2-methylpropenoate (from precursor synthesis)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
1 M Hydrochloric acid (HCl)
Step-by-Step Protocol:
-
Hydrogenation: Dissolve the unsaturated ester (1.0 eq) in methanol or ethyl acetate. Add 10% Pd/C (1-2 mol%).
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus) at atmospheric pressure.
-
Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the racemic ester, methyl 3-cyclobutyl-2-methylpropanoate.
-
Hydrolysis: Dissolve the racemic ester (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (1.5 eq).
-
Stir at room temperature for 2-4 hours until the ester is fully consumed.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield racemic this compound.
Strategy 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful, atom-economical method for establishing stereocenters.[3] Transition metal complexes featuring chiral ligands, such as those based on Ruthenium (Ru) or Rhodium (Rh) with ligands like BINAP or DuPhos, catalyze the addition of hydrogen across the double bond with high facial selectivity.[2] The choice of ligand enantiomer dictates whether the (R)- or (S)-product is formed.
Caption: Workflow for Asymmetric Hydrogenation Strategy.
Protocol 3: (R)-3-Cyclobutyl-2-methylpropanoic Acid via Asymmetric Hydrogenation
Principle: A chiral Ru-BINAP complex catalyzes the enantioselective reduction of the α,β-unsaturated ester. The resulting chiral ester is then hydrolyzed to the target acid. Using (R)-BINAP would yield the (S)-enantiomer.
Materials:
-
Methyl 3-cyclobutyl-2-methylpropenoate
-
[Ru(OAc)₂(S)-BINAP] or similar chiral catalyst
-
Anhydrous, degassed Methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Standard reagents for ester hydrolysis (Protocol 2, steps 6-10)
Step-by-Step Protocol:
-
Catalyst Loading: In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the unsaturated ester (1.0 eq) and the chiral ruthenium catalyst (e.g., [Ru(OAc)₂(S)-BINAP], 0.1–1.0 mol%).
-
Reaction Setup: Add anhydrous, degassed methanol (to 0.2-0.5 M concentration).
-
Hydrogenation: Seal the reactor, purge several times with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction for hydrogen uptake and/or by sampling and GC/HPLC analysis.
-
Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Workup: Concentrate the reaction mixture. The crude product can be passed through a short plug of silica gel to remove the catalyst. The enantiomeric excess (ee) of the chiral ester should be determined at this stage using chiral HPLC or GC.
-
Hydrolysis: Subject the enantioenriched ester to hydrolysis as described in Protocol 2 (steps 6-10) to obtain the final chiral acid.
| Parameter | Typical Value | Rationale / Insight |
| Catalyst | Ru-BINAP, Rh-DuPhos | Ru-BINAP is often effective for C=C bonds, while Rh-DuPhos is a classic choice. Screening may be required.[2] |
| Catalyst Loading | 0.1 - 1.0 mol% | Lower loadings are more economical but may require longer reaction times or higher pressures. |
| Solvent | Methanol, Ethanol | Protic solvents are often preferred for these hydrogenations. Must be anhydrous and degassed. |
| H₂ Pressure | 10 - 80 bar | Higher pressure can increase reaction rate but may require specialized equipment. |
| Temperature | 25 - 80 °C | Higher temperatures increase rate but can sometimes decrease enantioselectivity.[3] |
| Expected Yield | >90% | Hydrogenation is typically a high-yielding reaction. |
| Expected ee | >95% | With proper catalyst selection, excellent enantioselectivity is achievable.[4] |
Strategy 2: Chiral Auxiliary-Mediated Alkylation
This diastereoselective approach relies on a chiral auxiliary, a molecule temporarily attached to the substrate to direct the approach of a reagent.[5][6] Evans' oxazolidinone auxiliaries are widely used for stereocontrolled alkylations of carboxylic acid derivatives.[7][8]
Caption: Workflow for Chiral Auxiliary Strategy.
Protocol 4: (S)-3-Cyclobutyl-2-methylpropanoic Acid via Evans Auxiliary
Principle: 3-Cyclobutylpropanoic acid is coupled to an (S)-oxazolidinone auxiliary. The resulting imide is deprotonated to form a conformationally rigid Z-enolate, which is then alkylated with methyl iodide. The bulky auxiliary shields one face of the enolate, forcing the methyl group to add from the opposite face with high diastereoselectivity. Subsequent cleavage releases the chiral acid and recovers the auxiliary. Using the (R)-auxiliary would produce the (R)-acid.
Materials:
-
3-Cyclobutylpropanoic acid[9]
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
(S)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide (MeI)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
Anhydrous THF, Diethyl Ether
Step-by-Step Protocol:
-
Auxiliary Attachment:
-
Dissolve 3-cyclobutylpropanoic acid (1.0 eq) in anhydrous THF under nitrogen. Cool to 0 °C.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq). Stir for 1 hour at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF, cool to -78 °C, and add n-BuLi (1.0 eq) dropwise. Stir for 15 min.
-
Cannulate the lithiated auxiliary solution into the mixed anhydride solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the N-acyl oxazolidinone by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir for 30-60 minutes to form the sodium enolate.
-
Add methyl iodide (1.5 eq) and stir at -78 °C for 2-4 hours, or until TLC shows consumption of the starting material.
-
Quench the reaction with saturated ammonium chloride and extract with ethyl acetate. Purify by column chromatography to isolate the alkylated product. Diastereomeric ratio can be assessed by ¹H NMR or HPLC.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated imide (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate. Wash, dry, and concentrate to yield the (S)-acid.
-
Strategy 3: Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective method for separating enantiomers. In a kinetic resolution, an enzyme selectively processes one enantiomer of a racemic mixture faster than the other.[10] Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, yielding an enantioenriched acid and the unreacted, enantioenriched ester.
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 5: Enantiomeric Separation via Lipase-Catalyzed Hydrolysis
Principle: Immobilized Candida antarctica Lipase B (CAL-B, often sold as Novozym® 435) is a robust and versatile enzyme for the resolution of secondary esters. It will preferentially hydrolyze one enantiomer (e.g., the S-enantiomer) of the racemic ester to the corresponding carboxylic acid, leaving the other (R)-enantiomer unreacted. The key is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both components.
Materials:
-
Racemic methyl 3-cyclobutyl-2-methylpropanoate (from Protocol 2)
-
Immobilized Lipase B from Candida antarctica (CAL-B / Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
A co-solvent like t-butanol or MTBE (optional, to improve solubility)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
Step-by-Step Protocol:
-
Reaction Setup: To a flask, add the racemic ester (1.0 eq) and phosphate buffer. If the ester has poor water solubility, a minimal amount of a water-miscible co-solvent can be added.
-
Add the immobilized lipase (typically 10-20% by weight relative to the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress carefully by taking small aliquots, extracting, and analyzing by GC or HPLC to determine the percent conversion. The goal is to stop at 50% conversion.
-
Workup (at ~50% Conversion):
-
Filter off the immobilized enzyme beads. The enzyme can often be washed and reused.
-
Extract the entire filtrate with ethyl acetate.
-
To separate the product acid from the unreacted ester, extract the combined organic layers with a saturated sodium bicarbonate solution.
-
-
Isolate (S)-Acid:
-
The bicarbonate layer now contains the sodium salt of the (S)-acid.
-
Cool this aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Extract with ethyl acetate, wash, dry, and concentrate to yield (S)-3-cyclobutyl-2-methylpropanoic acid. Determine ee by chiral HPLC.
-
-
Isolate (R)-Acid:
-
The organic layer from the bicarbonate extraction contains the unreacted (R)-ester.
-
Wash this layer with brine, dry over MgSO₄, and concentrate.
-
Determine the ee of this ester.
-
Hydrolyze this enantioenriched (R)-ester using the chemical procedure in Protocol 2 (steps 6-10) to obtain (R)-3-cyclobutyl-2-methylpropanoic acid.
-
| Parameter | Typical Value | Rationale / Insight |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | A highly versatile and commercially available lipase known for resolving a wide range of esters. |
| Solvent | Phosphate Buffer (pH 7.0-7.5) | Maintains the optimal pH for enzyme activity. Co-solvents may be needed for substrate solubility. |
| Temperature | 30 - 45 °C | Moderate temperatures are optimal for lipase activity and stability. |
| Target Conversion | 50% | Stopping at 50% conversion provides the theoretical maximum ee for both the product and remaining substrate. |
| Expected ee | >98% | For a successful kinetic resolution (high E-factor), very high ee values can be obtained for both enantiomers. |
Conclusion
The preparation of enantiomerically pure this compound can be successfully achieved through multiple synthetic strategies.
-
Asymmetric Hydrogenation is the most elegant and atom-economical approach, ideal for large-scale synthesis, though it requires specialized high-pressure equipment and potentially costly catalyst/ligand screening.
-
Chiral Auxiliary-Mediated Alkylation is a reliable and predictable method well-suited for laboratory-scale synthesis. While it involves more steps and generates stoichiometric waste from the auxiliary, it provides excellent stereochemical control.
-
Enzymatic Kinetic Resolution offers an environmentally friendly route with exceptional selectivity under mild conditions. Its primary drawback is the theoretical maximum yield of 50% for each enantiomer from the racemic starting material, but it avoids the use of heavy metals and harsh reagents.
The optimal choice will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired enantiopurity.
References
-
Scilit. (n.d.). Highly Enantioselective Synthesis of 3‐Hydroxy‐2‐methylpropanoic Acid Esters through Ruthenium‐SYNPHOS®‐Catalyzed Hydrogenation: Useful Building Blocks for the Synthetic Community. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Retrieved from [Link]
-
Indian Academy of Sciences. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Retrieved from [Link]
-
ACS Publications. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Retrieved from [Link]
-
Elsevier. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclobutylpropanoic acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. Retrieved from [Link]
-
L'actualité chimique. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
-
PROCOS S.P.A. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. Retrieved from [Link]
-
University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Amazon S3. (2022). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]
-
PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
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Solid-Phase Synthesis Applications of 3-Cyclobutyl-2-methylpropanoic Acid: A Technical Guide
Introduction: The Strategic Incorporation of Unique Moieties in Peptide and Small Molecule Synthesis
In the landscape of modern drug discovery and chemical biology, the ability to precisely modify and functionalize peptides and other small molecules is paramount. Solid-phase synthesis (SPS) stands as a cornerstone technology in this endeavor, enabling the rapid and efficient assembly of complex molecular architectures.[1] The strategic introduction of non-natural building blocks, such as 3-Cyclobutyl-2-methylpropanoic acid, offers a powerful tool to modulate the physicochemical and pharmacological properties of a parent molecule.
The cyclobutyl motif is increasingly recognized for its favorable characteristics in drug design, including its ability to impart metabolic stability and influence conformation.[2] The additional methyl group at the alpha-position of this compound introduces steric hindrance and lipophilicity, which can be leveraged to enhance binding affinity, improve pharmacokinetic profiles, or serve as a unique structural probe.
This technical guide provides a comprehensive overview of the potential solid-phase synthesis applications of this compound, with a primary focus on its use as an N-terminal capping agent for peptides. The protocols detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and are designed to be adaptable for researchers in peptide chemistry, medicinal chemistry, and drug development.
Core Application: N-Terminal Capping of Peptides
The primary application of this compound in solid-phase synthesis is the acylation of the N-terminal amine of a resin-bound peptide. This modification serves several key purposes:
-
Mimicking Natural Modifications: N-terminal acylation is a common post-translational modification in nature that can significantly impact a peptide's biological activity and stability.
-
Enhancing Lipophilicity: The cyclobutyl and methyl groups increase the overall lipophilicity of the peptide, which can improve membrane permeability and oral bioavailability.
-
Introducing Steric Bulk: The unique three-dimensional structure of the acyl group can be used to probe steric requirements within a receptor binding pocket or to protect the peptide from enzymatic degradation.
-
Creating Diverse Libraries: By incorporating this moiety, combinatorial libraries of peptides with unique N-terminal modifications can be generated for screening and lead optimization.
Below is a detailed workflow for the N-terminal capping of a peptide with this compound on a solid support.
Experimental Workflow and Protocols
Overall Workflow for N-Terminal Acylation
The general procedure for N-terminal capping of a resin-bound peptide with this compound is depicted in the following workflow diagram.
Caption: Workflow for N-terminal acylation of a peptide.
Protocol 1: Preparation and Activation of this compound
Prior to coupling, the carboxylic acid must be activated to facilitate amide bond formation. Due to the steric hindrance from the alpha-methyl and cyclobutyl groups, a robust activation method is recommended.
Materials:
-
This compound
-
Coupling Reagents (Choose one):
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or sym-collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry vial, dissolve 3-5 equivalents of this compound in anhydrous DMF.
-
Add 3-5 equivalents of the chosen coupling reagent (e.g., HATU).
-
Add 6-10 equivalents of DIPEA or a weaker base like sym-collidine to minimize potential racemization.[3]
-
Allow the activation mixture to stand for 10-15 minutes at room temperature before adding it to the resin.
Rationale for Reagent Selection:
-
Uronium/Aminium-based Reagents (HATU, HBTU): These reagents are highly efficient for coupling sterically hindered amino acids and carboxylic acids, leading to faster reaction times and higher yields.[3]
-
Carbodiimides (DIC/HOBt): This is a cost-effective and widely used method. The addition of HOBt is crucial to suppress racemization.[4]
-
Base Selection: DIPEA is a common non-nucleophilic base used in SPPS. For particularly sensitive couplings, a weaker base like sym-collidine may be advantageous to further reduce the risk of side reactions.[3]
Protocol 2: On-Resin N-Terminal Acylation
This protocol assumes the peptide has been synthesized using standard Fmoc-based solid-phase chemistry and the final N-terminal Fmoc group has been removed.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Activated this compound solution (from Protocol 1)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test or other qualitative test for primary amines
Procedure:
-
Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the carboxylic acid, a longer coupling time may be necessary.
-
Monitor the reaction progress using a qualitative test for free primary amines (e.g., Kaiser test). A negative test indicates complete acylation.
-
If the reaction is incomplete after 4 hours, a second coupling can be performed with a fresh solution of activated acid.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
Data Presentation: Coupling Efficiency Monitoring
| Time Point | Kaiser Test Result | Interpretation |
| 0 hr | Deep Blue | Free primary amines present |
| 2 hr | Light Blue/Yellow | Partial acylation |
| 4 hr | Colorless/Yellow | Complete acylation |
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin used and the protecting groups on the peptide side chains. The following is a general protocol for cleavage from a standard acid-labile resin (e.g., Rink Amide, Wang).
Materials:
-
Dry, N-terminally capped peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Rationale for Cleavage Cocktail Components:
-
Trifluoroacetic Acid (TFA): A strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups.
-
Scavengers (water, phenol, thioanisole, EDT): These reagents trap the reactive cationic species generated during the cleavage process, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.
Protocol 4: Purification and Characterization
The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, dried peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
NMR spectrometer (for structural confirmation if required)
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Purify the peptide by RP-HPLC using a gradient of Solvent B.
-
Collect the fractions containing the desired product.
-
Confirm the purity and identity of the fractions by mass spectrometry.[5]
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
For detailed structural analysis, NMR spectroscopy can be employed.[5]
Data Presentation: Expected Mass Spectrometry Data
| Compound | Theoretical Mass (M) | Observed Mass [M+H]⁺ |
| Example Peptide | Calculated | Observed |
| Capped Peptide | M + 154.22 | Observed |
| (Note: 154.22 is the mass of the 3-Cyclobutyl-2-methylpropanoyl moiety) |
Logical Relationships in Solid-Phase Synthesis
The success of solid-phase synthesis relies on a series of logically connected steps, each with a specific purpose.
Caption: Key principles of solid-phase synthesis.
Conclusion and Future Perspectives
The incorporation of this compound via solid-phase synthesis offers a versatile strategy for the development of novel peptides and small molecules with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a robust framework for researchers to explore the applications of this unique building block. While the focus has been on N-terminal capping, this moiety could also be incorporated into side chains of amino acids like lysine or ornithine through similar acylation strategies. Further optimization of coupling conditions may be required depending on the specific peptide sequence and resin used. The continued exploration of novel, non-natural building blocks in solid-phase synthesis will undoubtedly continue to drive innovation in drug discovery and chemical biology.
References
-
PubMed. (2013). A new method of peptide cleavage based on Edman degradation. [Link]
-
Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. [Link]
-
PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
-
PMC. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]
-
Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ResearchGate. (n.d.). Selective N-terminal modification of peptides and proteins using acyl phosphates. [Link]
-
PMC. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
UDSpace - University of Delaware. (n.d.). Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Peptide/protein–polymer conjugates: synthetic strategies and design concepts. [Link]
-
IRBM. (n.d.). Peptide Conjugation Chemistry. [Link]
-
The Journal of Physical Chemistry Letters - ACS Publications. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. [Link]
-
Institut Pasteur. (2015). Synthesis of peptide and protein conjugates towards novel therapeutics and/or diagnostic tools. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
-
Bicycle Therapeutics. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. [Link]
-
BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]
-
ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]
Sources
Troubleshooting & Optimization
Purification methods for removing impurities from 3-Cyclobutyl-2-methylpropanoic acid
Welcome to the technical support center for the purification of 3-Cyclobutyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges you may encounter during the synthesis and purification of this compound, ensuring the integrity and purity of your final product.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Crystallization Issues
Q1: My this compound is not crystallizing from the chosen solvent system. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is a common hurdle. The primary reasons often revolve around inappropriate solvent selection, insufficient supersaturation, or the presence of impurities that inhibit crystal lattice formation.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1][2] If your compound remains soluble at low temperatures, the solvent is too good. Conversely, if it doesn't dissolve even when heated, the solvent is too poor.
-
Solution: A systematic approach to solvent selection is crucial.[3] Consider using a mixed-solvent system. For instance, dissolve the acid in a "good" solvent (e.g., diethyl ether, ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexane, heptane) until turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution.[4]
-
Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the acid. Be cautious not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.[5]
-
-
Presence of Impurities: Certain impurities can act as crystallization inhibitors.
-
Solution: If you suspect significant impurities, consider a preliminary purification step. An acid-base extraction can be highly effective for purifying carboxylic acids.[6] Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. This layer can then be washed with fresh organic solvent to remove neutral impurities, and finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid.
-
-
Inducing Crystallization:
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to provide a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.
-
Cooling: Ensure slow and gradual cooling. A rapid temperature drop can lead to the formation of an oil or amorphous solid instead of crystals.[5]
-
Q2: Upon cooling, my this compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice.
Potential Causes & Solutions:
-
Solution is Too Concentrated: A highly concentrated solution can lead to oiling out.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of the "good" solvent to dilute the solution slightly.[5] Allow it to cool slowly again.
-
-
Cooling is Too Rapid: Fast cooling doesn't allow sufficient time for crystal nucleation and growth.
-
Solution: Insulate the crystallization vessel to slow down the cooling process. You can wrap the flask in glass wool or place it in a Dewar flask.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. A solvent with a lower boiling point might be beneficial.
-
Chromatography Challenges
Q3: I am observing poor separation of this compound from its impurities during column chromatography. What adjustments can I make?
A3: Poor separation in column chromatography can stem from several factors, including incorrect stationary phase selection, an inappropriate mobile phase, or improper column packing.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: For a carboxylic acid, the polar carboxyl group can lead to tailing on standard silica gel due to strong interactions.
-
Solution:
-
Acidified Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and improving peak shape.
-
Reverse-Phase Chromatography: Consider using a C18 reverse-phase column where the separation is based on hydrophobicity.[7]
-
-
-
Incorrect Mobile Phase Polarity: The eluent's polarity is critical for achieving good separation.
-
Solution: Systematically vary the polarity of your mobile phase. A common mobile phase for carboxylic acids on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acid.
-
-
Column Overloading: Applying too much sample to the column will result in broad, overlapping peaks.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the stationary phase weight.
-
Q4: How can I separate the enantiomers of this compound?
A4: Separating enantiomers requires a chiral environment. This can be achieved through chiral chromatography or by derivatization to form diastereomers.
Potential Causes & Solutions:
-
Direct Chiral Chromatography:
-
Chiral Stationary Phases (CSPs): This is the most direct method. CSPs create a chiral environment that allows for differential interaction with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating chiral acids.[8][9] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be a powerful and faster alternative to HPLC.[]
-
-
Indirect Method (Diastereomer Formation):
-
Derivatization: React the racemic acid with a chiral resolving agent (e.g., a chiral amine or alcohol) to form a mixture of diastereomers.[11] These diastereomers have different physical properties and can be separated by standard achiral chromatography (e.g., on silica gel) or crystallization.[12][13] After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.
-
Distillation Difficulties
Q5: I am attempting to purify this compound by distillation, but I am concerned about thermal decomposition. What is the best approach?
A5: Carboxylic acids can have high boiling points and may be susceptible to decomposition at elevated temperatures. Vacuum distillation is the recommended method to purify such compounds.[1][14]
Potential Causes & Solutions:
-
High Boiling Point at Atmospheric Pressure: Direct distillation at atmospheric pressure may require temperatures that cause decomposition.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation).[14][15] By lowering the pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower, safer temperature.[15] For example, a compound that boils at 250 °C at atmospheric pressure might distill at a much lower temperature under a vacuum of a few mmHg.
-
-
Bumping: Uneven boiling can occur during distillation.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a fine capillary tube that bleeds a small stream of air or nitrogen into the boiling flask is also effective.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. Common methods for preparing carboxylic acids include the oxidation of primary alcohols or aldehydes, hydrolysis of nitriles or esters, and carboxylation of Grignard reagents.[16] Potential impurities could include:
-
Unreacted Starting Materials: For example, the corresponding alcohol or alkyl halide.
-
Side Products: Products from competing reactions.
-
Reagents: Traces of oxidizing or reducing agents.[17]
-
Solvents: Residual solvents from the reaction or workup.
Q2: What is the general workflow for purifying a crude solid sample of this compound?
A2: A general purification workflow would be as follows:
Caption: General purification workflow for this compound.
Q3: Can I use acid-base extraction as a primary purification method?
A3: Yes, acid-base extraction is a highly effective and often recommended first step for purifying carboxylic acids from neutral or basic impurities.[6] The carboxylic acid is converted to its water-soluble carboxylate salt by washing with a mild aqueous base (like sodium bicarbonate), which separates it from non-acidic organic impurities. The pure acid is then recovered by acidifying the aqueous layer.
Q4: What are some suitable solvent systems for the crystallization of this compound?
A4: The choice of solvent is critical and may require some experimentation.[3] A good starting point would be to test solvent pairs.
| "Good" Solvent (Dissolves the Acid) | "Poor" Solvent (Acid is Less Soluble) | Comments |
| Diethyl Ether | Hexane or Heptane | A common and effective combination. |
| Ethyl Acetate | Hexane or Heptane | Another widely used solvent pair. |
| Acetone | Water | Use with caution as the acid may have some solubility in water. |
| Toluene | Hexane or Heptane | Good for less polar impurities. |
Q5: How do I remove residual water from my purified this compound?
A5: After an aqueous workup, the organic layer containing your product will be saturated with water. This water needs to be removed before solvent evaporation.
-
Washing with Brine: First, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer.
-
Using a Drying Agent: After separating the brine layer, add an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the organic solution.[2] The salt will bind with the water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Finally, filter or decant the dried organic solution away from the drying agent.
III. References
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. Available at: [Link]
-
Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels - ACS Publications. Available at: [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. Available at: [Link]
-
US5034105A - Carboxylic acid purification and crystallization process - Google Patents. Available at:
-
US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. Available at:
-
Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed. Available at: [Link]
-
Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts . Available at: [Link]
-
Purification: Distillation at Reduced Pressures - University of Rochester. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Available at: [Link]
-
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
How to Purify Compounds - Organic Chemistry | Practice Hub - Varsity Tutors. Available at: [Link]
-
Distillation Under Reduced Pressure | Organic Chemistry | Chemistry | Class 11th | iPrep . Available at: [Link]
-
methods of purification of organic compounds - BYJU'S. Available at: [Link]
-
Methods of Preparation of Carboxylic Acids - BYJU'S. Available at: [Link]
-
Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]
-
Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
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- 14. Purification [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Cyclobutane Carboxylic Acid Synthesis
Topic: Troubleshooting Ring Opening & Rearrangement
Introduction: The "Spring-Loaded" Trap
Welcome, Researcher. You are here because your cyclobutane ring opened, expanded, or vanished during what should have been a routine acid synthesis. This is not a random error; it is a thermodynamic inevitability if left unchecked.
Cyclobutane possesses a ring strain energy of ~26.3 kcal/mol [1].[1][2] While less reactive than cyclopropane, it is kinetically stable but thermodynamically volatile. In the context of carboxylic acid synthesis—specifically during ester hydrolysis or oxidative cleavage —the introduction of strong Brønsted or Lewis acids often triggers a "relief of strain" mechanism. This results in the cleavage of C-C bonds or Wagner-Meerwein rearrangements, particularly if a carbocation intermediate can form at a tertiary carbon on the ring.
This guide provides the diagnostic logic and orthogonal protocols required to synthesize cyclobutane carboxylic acids without triggering this trap.
Module 1: Diagnostic Flowchart
Use this logic tree to identify the root cause of your ring failure.
Figure 1: Diagnostic logic for identifying the chemical trigger of cyclobutane instability.
Module 2: The "Red Flags" (Risk Assessment)
Before proceeding, verify if your substrate falls into the High-Risk Category .
| Feature | Risk Level | Mechanism of Failure |
| Tertiary Carbon on Ring | CRITICAL | Formation of a stable |
| Electron-Donating Groups | HIGH | Alkyl or alkoxy groups stabilize the carbocation intermediate, accelerating acid-catalyzed opening. |
| Strong Acid Reagents | HIGH | Reagents like Jones ( |
| Unbuffered Oxidation | MEDIUM | Generation of hypochlorite ( |
Module 3: Troubleshooting Scenarios (Q&A)
Scenario A: Ester Hydrolysis
Q: I am trying to hydrolyze a cyclobutane ethyl ester using 6N HCl, but the product is an acyclic di-acid or a lactone. Why? A: You have triggered the Acid-Catalyzed Hydration Cleavage . Cyclobutane esters, unlike unstrained esters, cannot tolerate the harsh protonation of the carbonyl oxygen in the presence of water and heat.
-
The Mechanism: Protonation makes the carbonyl highly electrophilic.
-
The Failure: Instead of water attacking the carbonyl (hydrolysis), the ring bond itself may act as a nucleophile (sigma-bond participation) or a carbocation forms at the
-position, leading to ring opening to relieve the 26 kcal/mol strain [2].
Solution: Switch to Mild Saponification (LiOH) .
Lithium Hydroxide is the reagent of choice. The
-
See Protocol 1 below.
Scenario B: Oxidation of Alcohols
Q: I used Jones Reagent to oxidize my cyclobutyl-methanol to the acid. The ring disappeared.
A: Jones Reagent contains sulfuric acid (
Solution: Use the Two-Step Oxidation Protocol .
-
Oxidize Alcohol
Aldehyde using Dess-Martin Periodinane (DMP) or Swern (Non-acidic conditions). -
Oxidize Aldehyde
Acid using Pinnick Oxidation (Buffered, pH ~3-4).
-
See Protocol 2 below.
Scenario C: Carbocation Rearrangement
Q: My substrate has a methyl group attached to the ring (1-methylcyclobutane derivative). It rearranges instantly. A: You are forming a tertiary carbocation.[4] Any reaction pathway that passes through a cationic intermediate at the quaternary center will fail. The ring will expand to a 5-membered ring (relief of angle strain) or open.
Solution: Avoid cation generation entirely.
-
Do NOT use acid hydrolysis.
-
Do NOT use reactions that pass through a radical intermediate without radical traps.
-
Use anionic pathways (Saponification) or concerted pathways.
Module 4: The "Doom Loop" Mechanism
Understanding why acid is the enemy.
Figure 2: The Acid-Catalyzed "Doom Loop" leading to ring cleavage.
Module 5: Validated Protocols
Protocol 1: Mild Saponification (The "LiOH" Method)
Best for: Hydrolyzing esters without opening the ring. [3][4]
Reagents:
-
Lithium Hydroxide monohydrate (
) -
Solvent: THF / Methanol / Water (3:1:1 ratio)
-
Note: The mixed solvent system is critical to ensure the organic ester and the inorganic base interact in a single phase.
Procedure:
-
Dissolve the cyclobutane ester (1.0 equiv) in THF/MeOH/Water (3:1:1) to a concentration of 0.1 M.
-
Cool the solution to
(ice bath). -
Add
(2.0 - 4.0 equiv). -
Allow to warm to Room Temperature (RT). Monitor by TLC.[5]
-
Checkpoint: If reaction is slow at RT, do NOT reflux. Increase stirring speed or add more MeOH to improve solubility.
-
-
Quench: Carefully acidify with 1N HCl or Citric Acid at
until pH ~4-5.-
Warning: Do not drop pH below 3. Rapidly extract into Ethyl Acetate to remove the product from the acidic aqueous layer.
-
Protocol 2: Pinnick Oxidation (The "Buffered" Method)
Best for: Converting Aldehydes to Acids.[6] Tolerates sensitive rings. [5][6]
Reagents:
-
Substrate: Cyclobutane Aldehyde
-
Oxidant: Sodium Chlorite (
, 80%) -
Buffer: Sodium Dihydrogen Phosphate (
) -
Scavenger: 2-methyl-2-butene (Resorcinol is an alternative)
-
Solvent: t-Butanol / Water (3:1)
Procedure:
-
Dissolve aldehyde (1.0 equiv) in t-BuOH/Water (10 mL per mmol).
-
Add 2-methyl-2-butene (10-20 equiv).
-
Add
(1.5 equiv) dissolved in minimum water. -
Add
(1.5 equiv) dissolved in minimum water dropwise over 10 minutes. -
Stir at RT for 1-4 hours. The yellow color should persist (indicating active oxidant).
-
Workup: Dilute with water, extract with EtOAc. The product is usually pure enough to proceed without chromatography.
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.
-
Master Organic Chemistry. (2014). "Ring Strain in Cyclopropane and Cyclobutane."
-
Hamada, Y., et al. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Chemical & Pharmaceutical Bulletin, 69(6), 581-584.[8]
-
ACS GCI Pharmaceutical Roundtable. "Ester Hydrolysis Guide."
-
Kraus, G. A., & Taschner, M. J. (1980).[9] "Model Studies for the Synthesis of Quassinoids. Pinnick Oxidation Protocol."[6][10] Journal of Organic Chemistry, 45, 1175.[9]
-
Pinnick, H. W., et al. (1981).[9] "Oxidation of
-Unsaturated Aldehydes." Tetrahedron, 37, 2091.[9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 6. psiberg.com [psiberg.com]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
Optimizing recrystallization solvents for 3-Cyclobutyl-2-methylpropanoic acid
Technical Support Center: 3-Cyclobutyl-2-methylpropanoic acid
Guide: Optimizing Recrystallization Solvents & Troubleshooting
Welcome to the technical support guide for the purification of this compound via recrystallization. This document, prepared by our senior application scientists, provides in-depth protocols, troubleshooting advice, and foundational knowledge to help you achieve high purity and yield in your experiments.
Understanding the Analyte: this compound
Before selecting a solvent, it is crucial to understand the physicochemical properties of the target molecule.
-
Structure: The molecule consists of a polar carboxylic acid functional group (-COOH) and a non-polar aliphatic backbone, which includes a cyclobutyl ring and a methyl group.
-
Polarity: The carboxylic acid group can engage in hydrogen bonding, making it polar. The rest of the molecule is non-polar. This dual nature means its solubility will be highly dependent on the solvent's polarity.
-
Key Principle - "Like Dissolves Like": The ideal recrystallization solvent will have a polarity that is moderately matched to the solute. It should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for crystal formation upon cooling.[1][2]
Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common questions researchers encounter when developing a recrystallization protocol for this compound.
Q1: How do I choose a starting solvent for screening?
A1: The key is to find a solvent where this compound is highly soluble when hot and sparingly soluble when cold.[2] Given its structure, you should screen a range of solvents with varying polarities.
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): The carboxylic acid group will interact strongly with these solvents through hydrogen bonding. Water may be a good candidate, especially for purifying carboxylic acids, as many organic compounds are less soluble in it at room temperature.[3] Alcohols are also excellent starting points.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can be effective single-solvent systems. They can dissolve the compound at elevated temperatures but may not be polar enough to keep it in solution when cooled.
-
Non-polar Solvents (e.g., Hexanes, Cyclohexane, Toluene): These are unlikely to dissolve the compound on their own, even when hot, due to the polar carboxylic acid group. However, they are excellent candidates for use as an "anti-solvent" in a mixed-solvent system.
Q2: When should I use a mixed-solvent system?
A2: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. The strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.
For this compound, a common and effective pair would be:
-
Ethanol / Water: Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly.
-
Acetone / Hexane: Dissolve in minimal hot acetone, then add hexane dropwise until turbidity appears.
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4] Using too much solvent is the most common reason for low or no crystal recovery, as a significant portion of the compound will remain in the mother liquor upon cooling.[5] The correct amount must be determined experimentally during small-scale screening.
Experimental Protocols
These protocols are designed to guide you from initial solvent screening to a final, optimized recrystallization process.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify promising single or mixed-solvent systems for recrystallization.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, hexane) dropwise, up to ~0.5 mL. Agitate the mixture.
-
Causality Check: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[1] Reject this solvent.
-
-
Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the same solvent dropwise while heating until the solid just dissolves.
-
Causality Check: If a very large volume of solvent is required, it is not an ideal choice.
-
-
Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Protocol 2: Optimized Recrystallization Workflow
Objective: To purify the bulk of the crude material using the optimal solvent system identified in Protocol 1.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization in the filter paper.[6] Pour the hot solution through a fluted filter paper to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities from the mother liquor. Using warm or excessive solvent will dissolve the product and reduce the yield.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Summary: Potential Recrystallization Solvents
The following table summarizes the properties of solvents commonly used for the recrystallization of carboxylic acids.
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations | Potential Use for Analyte |
| Water | 100 | 10.2 | Non-flammable, non-toxic | Good single solvent or anti-solvent |
| Ethanol | 78 | 4.3 | Flammable | Good single solvent or primary solvent in a mixed system |
| Isopropanol | 82 | 3.9 | Flammable, irritant | Good single solvent |
| Acetone | 56 | 5.1 | Highly flammable, irritant | Good single solvent or primary solvent |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant | Good single solvent |
| Hexane | 69 | 0.1 | Highly flammable, neurotoxin | Excellent anti-solvent |
| Toluene | 111 | 2.4 | Flammable, toxic | Potential anti-solvent |
Visual Workflow & Logic Diagrams
Solvent Selection Workflow
Caption: Workflow for selecting an optimal recrystallization solvent.
Troubleshooting Guide
This guide provides solutions to the most common issues encountered during recrystallization.
Q: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?
A: This indicates the solvent is too non-polar for your compound.
-
Solution: Switch to a more polar solvent. If you are using ethyl acetate, try ethanol or acetone. If you are already using a polar solvent, consider a mixed-solvent system where your current solvent acts as the anti-solvent.
Q: My compound dissolved completely, but no crystals have formed upon cooling, even in an ice bath. What is wrong?
A: This is a classic sign of either using too much solvent or the solution being supersaturated.[4][5]
Caption: Decision tree for troubleshooting failure of crystallization.
Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of the solution at a temperature above its melting point or if the solution is cooled too quickly.[7]
-
Solution 1: Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[5] Insulating the flask can help.
-
Solution 2: Change Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can often prevent oiling out.
Q: My final yield of pure crystals is very low. How can I improve it?
A: Low yield is typically caused by one of the following experimental errors:
-
Using too much solvent: A significant portion of your product remains in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.[7]
-
Premature crystallization: If crystals form during a hot filtration step, product is lost. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath for at least 15-20 minutes to maximize precipitation.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve the product.[7] Always use a minimal amount of ice-cold solvent for rinsing.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1972). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization.pdf. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
Resolving steric hindrance issues in 3-Cyclobutyl-2-methylpropanoic acid coupling
Ticket ID: #STERIC-CB-001
Subject: Resolving low conversion and epimerization in
The "Ticket": Understanding Your Substrate
You are likely encountering difficulties coupling 3-Cyclobutyl-2-methylpropanoic acid because it represents a "perfect storm" of steric congestion.
-
The
-Methyl Effect: The methyl group at the C2 position creates immediate steric clash for any incoming nucleophile. -
The
-Cyclobutyl Bulk: Unlike a straight chain, the cyclobutyl ring is a puckered, rigid bulk at the -position. This creates a "neopentyl-like" environment, shielding the carbonyl carbon from attack.
Standard reagents (EDC/NHS, HOBt) often fail here because the activated ester intermediate (e.g., the O-acylisourea) is physically too large to allow the amine to approach the carbonyl carbon effectively. Furthermore, the slow reaction rate increases the window for epimerization (loss of chirality at C2) via oxazolone formation.
Diagnostic Triage: Which Protocol Do You Need?
Before proceeding, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for selecting the optimal coupling strategy based on substrate chirality and nucleophile sterics.
Protocol A: The "Chiral Preservation" Route (T3P)
Best For: Enantiopure this compound where preventing racemization is critical.
The Science:
T3P (Propylphosphonic anhydride) acts as a kinetic trap. It forms a mixed anhydride that is highly reactive but, crucially, does not generate a free acid byproduct that could catalyze epimerization. The reaction proceeds through a cyclic transition state that is generally faster than the rate of proton abstraction at the
Step-by-Step Methodology:
-
Solvent Selection: Use EtOAc or 2-MeTHF . Unlike DMF, these solvents facilitate the specific T3P transition state and allow for easier workup.
-
Base Choice: Use Pyridine (3-5 equiv) or N-Methylmorpholine (NMM) . Avoid strong bases like TEA or DIEA if possible, as they increase epimerization risk.
-
Setup:
-
Dissolve this compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (5–10 volumes).
-
Cool to 0°C .
-
Add Base (3.0 equiv).
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Tip: If conversion stalls at 50%, do not heat. Add 0.5 equiv more T3P and wait. Heating this specific substrate will cause epimerization.
-
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3. T3P byproducts are water-soluble [2].[1][2]
Why this works: The bulky cyclobutyl group makes the carbonyl hard to reach. T3P is a relatively compact activating agent compared to HATU/HBTU, reducing the "steric wall" the amine must overcome.
Protocol B: The "Heavy Artillery" Route (Ghosez's Reagent)
Best For: Extremely hindered couplings (e.g., coupling to a secondary amine or aniline) or when Protocol A yields <30% conversion.
The Science:
When the steric wall is too high, you must minimize the size of the leaving group. An Acid Chloride (Cl⁻ leaving group) is sterically much smaller than an OBt or OAt ester. However, standard thionyl chloride (
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Dissolve this compound (1.0 equiv) in dry DCM .
-
Add Ghosez's Reagent (1.2 equiv) at 0°C.
-
Stir at RT for 1–2 hours.
-
Validation: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester. If the methyl ester forms, your acid chloride is ready.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine (1.2 equiv) and DIEA (2.5 equiv) in DCM (or THF if solubility is poor).
-
Add the in situ generated acid chloride solution dropwise to the amine solution at 0°C.
-
Note: DMAP (0.1 equiv) can be added as a catalyst if the amine is extremely unreactive, but this increases racemization risk.
-
-
Workup: Standard aqueous extraction.
Why this works: The Chloride atom is the smallest possible leaving group. It minimizes the steric penalty in the tetrahedral intermediate, allowing even bulky nucleophiles to attack the carbonyl [4].
Comparative Data: Reagent Selection Guide
The following data summarizes typical performance for
| Coupling Reagent | Active Species Size | Epimerization Risk | Steric Tolerance | Recommended For |
| EDC / HOBt | Large (Isourea/OBt) | Moderate | Low | Simple linear acids only. |
| HATU | Large (OAt) | Low-Moderate | Medium | Moderately hindered substrates. |
| T3P | Medium (Mixed Anhydride) | Very Low | High | Chiral |
| Ghosez's Rgt | Small (Acid Chloride) | High (if base is strong) | Very High | "Brick wall" sterics. |
Frequently Asked Questions (FAQs)
Q: Why can't I just use Thionyl Chloride (
Q: I see a peak with M+18 in my LCMS. What is it? A: This is likely the hydrolysis product (your starting material) or, more annoyingly, the N-acyl urea byproduct if you used EDC. If using T3P, M+18 usually indicates the reaction was quenched by water before completion. Ensure your solvents are dry.
Q: My chiral center is racemizing even with T3P. What now?
A: Check your base. If you are using TEA or DIEA, switch to Collidine or Pyridine . These are weaker bases and less likely to deprotonate the
Q: Can I use Acid Fluorides (TFFH)? A: Yes. Acid fluorides are more stable to water than chlorides and often couple well with hindered amines. If Ghosez's reagent is unavailable, TFFH is a valid alternative, though T3P is generally preferred for ease of workup [5].
Visualizing the Steric Blockade
The diagram below illustrates why the "Small Leaving Group" strategy (Protocol B) is often necessary for this specific molecule.
Figure 2: Mechanistic comparison showing how reducing the size of the leaving group (Acid Chloride) overcomes the steric hindrance of the cyclobutyl and methyl groups.
References
-
Dunetz, J. R. , et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Ghosez, L. , et al. (1979). "1-Chloro-N,N,2-trimethylpropenylamine."[3][4] Organic Syntheses. [Link]
-
Valeur, E. , and Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Carpino, L. A. , et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society. [Link]
Sources
Minimizing side reactions in 3-Cyclobutyl-2-methylpropanoic acid scale-up
A Guide to Minimizing Side Reactions During Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 3-Cyclobutyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the bench to larger-scale production. Our goal is to provide you with in-depth, field-proven insights to anticipate and mitigate common side reactions, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their inherent challenges?
The most prevalent synthetic strategies for this compound typically involve the alkylation of a propionate synthon with a cyclobutylmethyl halide, followed by hydrolysis. A common approach is the malonic ester synthesis or a variation thereof.
-
Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with cyclobutylmethyl bromide, followed by a second alkylation with a methyl halide. Subsequent hydrolysis and decarboxylation yield the desired product. The primary challenges with this route during scale-up include controlling the dialkylation of the malonic ester and ensuring complete decarboxylation without inducing side reactions.
-
Direct Alkylation of a Propanoate Enolate: A more direct route involves the deprotonation of a propanoate ester (e.g., methyl or ethyl propionate) with a strong base like lithium diisopropylamide (LDA) to form the enolate, which is then alkylated with cyclobutylmethyl halide. The subsequent hydrolysis of the resulting ester gives the target acid. The main challenges here are the potential for self-condensation of the propanoate ester and controlling the temperature of the highly exothermic alkylation reaction, especially at a larger scale.
Q2: During the scale-up of the alkylation step, we are observing the formation of a significant amount of a di-alkylated impurity. What is the cause, and how can we minimize it?
The formation of a di-alkylated impurity, specifically 2-cyclobutylmethyl-2-methylmalonic acid or its ester precursor, is a common issue in malonic ester-type syntheses. This side reaction arises from the deprotonation of the mono-alkylated intermediate, which can then react with another equivalent of the alkylating agent.
Causality and Mitigation Strategies:
-
Stoichiometry and Order of Addition: Ensure precise control over the stoichiometry of your reagents. Using a slight excess of the malonic ester relative to the alkylating agent can help minimize over-alkylation. The order of addition is also critical; slowly adding the alkylating agent to the deprotonated malonic ester can help maintain a low concentration of the alkylating agent, favoring the mono-alkylation product.
-
Base Selection: The choice of base can influence the extent of di-alkylation. While stronger bases like sodium hydride or potassium carbonate are common, their reactivity can sometimes lead to uncontrolled reactions. A careful evaluation of the base strength and its solubility in the chosen solvent is recommended.
-
Temperature Control: Alkylation reactions are often exothermic. Insufficient cooling during scale-up can lead to localized hotspots, increasing the rate of the undesired di-alkylation reaction. Ensure your reactor has adequate heat transfer capabilities and that the temperature is monitored and controlled throughout the addition of the alkylating agent.
Q3: We are experiencing incomplete decarboxylation during the final step of our synthesis. What factors influence the efficiency of this reaction, and how can we ensure its completion?
Incomplete decarboxylation leads to the presence of the malonic acid intermediate as an impurity in the final product. The efficiency of the decarboxylation step, typically achieved by heating the hydrolyzed malonic acid derivative, is influenced by several factors.
Troubleshooting Incomplete Decarboxylation:
-
Temperature and Reaction Time: Decarboxylation is a thermally driven process. Ensure that the reaction mixture reaches and maintains the optimal temperature for a sufficient duration. The ideal temperature and time will depend on the specific substrate and solvent used. It is advisable to monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, to determine the endpoint.
-
Solvent Effects: The choice of solvent can impact the rate of decarboxylation. High-boiling, polar aprotic solvents are often effective. In some cases, the presence of a small amount of a proton source can catalyze the reaction.
-
pH of the Medium: The pH of the reaction mixture can influence the decarboxylation rate. While acidic conditions are generally favored for the hydrolysis of the ester, the subsequent decarboxylation may proceed more efficiently at a different pH. A stepwise approach, where the pH is adjusted after hydrolysis, could be beneficial.
Troubleshooting Guide: Common Scale-Up Issues
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Epimerization at the C2 Position | Exposure to harsh basic or acidic conditions, or elevated temperatures for extended periods. | 1. Optimize Base/Acid Concentration: Use the minimum effective concentration of base or acid. 2. Temperature Control: Maintain the lowest effective temperature during hydrolysis and work-up. 3. Minimize Reaction Times: Reduce the exposure time to harsh conditions by promptly neutralizing the reaction mixture after completion. |
| Formation of Cyclobutene as a Byproduct | Elimination side reaction of the cyclobutylmethyl halide, often promoted by strong, non-nucleophilic bases or high temperatures. | 1. Select a Milder Base: Consider using a less hindered or weaker base if the acidity of the proton allows. 2. Lower Reaction Temperature: Perform the alkylation at a lower temperature to favor substitution over elimination. 3. Solvent Choice: Use a polar aprotic solvent that can solvate the cation and anion effectively, which generally favors SN2 reactions. |
| Inconsistent Yield and Purity Between Batches | Poor control over reaction parameters such as temperature, mixing, and reagent addition rates. | 1. Implement Process Analytical Technology (PAT): Use in-situ probes (e.g., temperature, pH) to monitor and control critical process parameters in real-time. 2. Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all unit operations. 3. Characterize Raw Materials: Ensure the quality and purity of starting materials are consistent across batches. |
Experimental Protocols
Protocol 1: Optimized Alkylation of Diethyl Malonate with Cyclobutylmethyl Bromide
Objective: To minimize the formation of di-alkylated byproducts during the mono-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Cyclobutylmethyl bromide
-
Toluene
-
Ammonium chloride solution (saturated)
-
Brine
Procedure:
-
Reactor Setup: Equip a temperature-controlled reactor with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Initial Charge: Charge the reactor with diethyl malonate and toluene.
-
Deprotonation: Cool the reactor to 0-5 °C and slowly add the sodium ethoxide solution, maintaining the internal temperature below 10 °C. Stir the resulting mixture for 30 minutes.
-
Alkylation: Slowly add cyclobutylmethyl bromide via the dropping funnel over 2-3 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC or LC-MS to ensure the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-alkylated product.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in the Synthesis of this compound
Caption: Potential side reactions during synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low yield.
Technical Support Center: Enantiopurity of 3-Cyclobutyl-2-methylpropanoic Acid
Ticket ID: #EE-OPT-3CB Subject: Enhancing Enantiomeric Excess (ee) & Troubleshooting Racemization Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Diagnostic & Strategy Selector
Before proceeding with a specific protocol, determine your current status and constraints. The optimal route to high enantiomeric excess (ee) depends on whether you are purifying an existing racemic mixture or synthesizing de novo.
Figure 1: Decision matrix for selecting the optimal enantioselective strategy based on scale and starting material.
Troubleshooting Guide: "Why is my ee dropping?"
Issue: You achieved high ee during the reaction, but the final isolated product shows degraded optical purity (e.g., dropped from 95% to 80%).
Root Cause: Alpha-Proton Acidity & Enolization.
The
Critical Control Points (CCP)
| Stage | Risk Factor | Corrective Action |
| Quench | Exothermic neutralization generates local hot spots. | Quench at 0°C . Add acid/base slowly to maintain internal temp <5°C. |
| Extraction | Prolonged exposure to pH > 10. | Do not store the aqueous carboxylate salt solution. Acidify immediately to pH 2–3 and extract into organic solvent. |
| Drying | Heating the free acid > 60°C. | Remove solvent under high vacuum at ambient temperature. Avoid distillation of the free acid if possible. |
| Derivatization | Using harsh conditions for esterification (e.g., SOCl₂ + reflux). | Use mild coupling reagents (EDC/DMAP) or diazomethane (if scale permits) for analytical checks. |
Protocol Module A: Enzymatic Kinetic Resolution (EKR)
Best For: Enhancing ee of racemic material (up to 99% ee) with high predictability. Mechanism: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes one enantiomer of the ester (usually the R-ester) to the acid, leaving the S-ester intact (or vice versa, depending on the enzyme variant).
Standard Operating Procedure
-
Substrate Preparation: Convert your this compound to its ethyl or methyl ester . (Do not use bulky esters like t-butyl, as they slow enzymatic activity).
-
Reaction Setup:
-
Solvent: Phosphate buffer (pH 7.0) / MTBE biphasic system (1:1 v/v).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), 10–50% w/w relative to substrate.
-
Temperature: 25–30°C. Agitate gently (orbital shaker).
-
-
Monitoring: Track conversion via GC/HPLC. Stop exactly at 40–45% conversion to maximize the ee of the remaining ester (or 55% to maximize ee of the product acid).
-
Workup:
-
Filter off the enzyme.
-
Partition between saturated NaHCO₃ and MTBE.
-
Organic Layer: Contains the unreacted Enriched Ester .
-
Aqueous Layer: Contains the Enriched Acid (product). Acidify carefully (see CCP above) to recover.
-
FAQ: Enzymatic Resolution
Q: My reaction stalls at 30% conversion.
-
A: Product inhibition is likely. The free acid product might be deactivating the lipase. Solution: Maintain pH 7.0 using an autotitrator (adding NaOH) to keep the acid in its salt form, or use a "vinyl ester" as the acyl donor if performing transesterification in organic solvent (irreversible reaction).
Q: The ee is stuck at 85%.
-
A: You are facing the "Kinetic Resolution Limit." As conversion pushes past 50%, the enzyme starts eating the "wrong" enantiomer.
-
Fix: Stop the reaction earlier (e.g., 40% conversion) to get >99% ee for the remaining substrate. If you need the product in high ee, run the reaction to 60% conversion (sacrificing yield for purity).
Protocol Module B: Classical Salt Resolution
Best For: Large-scale purification (>100g) where chromatography is too expensive.
Recommended Chiral Bases
For
-
(+)-Dehydroabietylamine (High success for bulky acids).
-
(S)-(-)-1-Phenylethylamine (Standard, low cost).
-
(R)-(+)-1-(1-Naphthyl)ethylamine (Stronger
-stacking).
Step-by-Step Optimization
-
Screening: Mix 0.1 mmol of racemic acid with 0.55 eq of the chiral base in 5 different solvents (Ethanol, Isopropanol, Acetone, Ethyl Acetate, MTBE).
-
Heat & Cool: Heat to reflux to dissolve, then cool slowly to 4°C.
-
Analysis: Filter crystals. Crack the salt (partition between 1M HCl and ether). Check ee of the free acid.
-
Recrystallization: If ee is 70–80%, recrystallize the salt from the same solvent. EE typically jumps to >98% after 1–2 recrystallizations.
Visualizing the Resolution Logic:
Figure 2: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Protocol Module C: De Novo Asymmetric Synthesis
Best For: When you need to guarantee stereochemistry from the start.
Method: Evans Oxazolidinone Alkylation
This is the most robust method for introducing an
-
Auxiliary Attachment: Couple 3-cyclobutylpropanoic acid with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) using pivaloyl chloride/mixed anhydride method.
-
Enolization: Treat the imide with NaHMDS or LDA at -78°C in THF.
-
Alkylation: Add Methyl Iodide (MeI) . The auxiliary shields one face of the enolate, forcing the methyl group to attack from the opposite side.
-
Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ (peroxide aids in cleaving the hindered amide bond without racemization).
Troubleshooting De Novo Synthesis:
-
Issue: Low diastereomeric excess (de).
-
Fix: Ensure temperature is strictly maintained at -78°C during enolization. Use LiCl as an additive to break up enolate aggregates, sharpening the stereoselectivity.
Analytical Data Summary
| Method | Typical Yield | Max ee | Cost | Scalability |
| Enzymatic Resolution | 40–45% | >99% | Medium | High |
| Salt Resolution | 30–40% | >98% | Low | Very High |
| Evans Alkylation | 70–85% | >98% | High | Low (Step-heavy) |
| Asymmetric Hydrog. | 90–95% | 90–96% | High (Catalyst) | High |
References
-
Enzymatic Resolution Mechanism
-
Yee, C., et al. (1992).[1] "Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters." Journal of Organic Chemistry.
-
(Contextual validation via PubMed/Vertex snippet 1.1)
-
-
Classical Resolution of Alpha-Methyl Acids
- Gauthier, J. Y., et al. (1989). "Stereospecific synthesis... of the enantiomers of... propionic acid." ChEMBL / EMBL-EBI.
-
(Validates salt resolution of similar thio-propionic acids).
-
Asymmetric Hydrogenation (Ruthenium-SYNPHOS)
- "Highly Enantioselective Synthesis of 3-Hydroxy-2-methylpropanoic Acid Esters." Scilit.
-
(Demonstrates Ru-catalyzed hydrogenation for alpha-methyl propanoic scaffolds).
-
Racemization Mechanisms
- "Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids." Radboud University Repository.
-
(Detailed thermodynamic mechanism of alpha-proton acidity).
-
General Kinetic Resolution Theory
Sources
- 1. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Stability of 3-Cyclobutyl-2-methylpropanoic acid under acidic conditions
Technical Support Center: 3-Cyclobutyl-2-methylpropanoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate the complexities of handling this compound, with a specific focus on its stability under acidic conditions. Here, we address common questions and provide actionable troubleshooting advice based on established chemical principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound in acidic media?
The primary stability concern for this compound under acidic conditions stems from the inherent ring strain of the cyclobutane moiety.[1][2] Cyclobutane rings possess significant angle and torsional strain, making them susceptible to acid-catalyzed rearrangements.[1][2] Unlike more stable five- or six-membered rings, the four-membered ring can undergo reactions to alleviate this strain. The key concerns are:
-
Carbocation-Mediated Rearrangement: Protonation, particularly under strong acidic and thermal stress, can lead to the formation of a carbocation intermediate. This intermediate is prone to skeletal rearrangements, such as a Wagner-Meerwein shift, which can result in ring expansion to a more stable cyclopentyl system or ring-opening.[3][4][5][6]
-
Esterification: If the acidic medium contains a suitable alcohol (e.g., methanol, ethanol as a co-solvent), acid-catalyzed esterification of the carboxylic acid group can occur, leading to the formation of the corresponding ester and a loss of the parent compound.
Q2: I'm observing an unexpected peak in my HPLC analysis after an acid stress test. What could it be?
An unexpected peak appearing during an acidic forced degradation study is often a degradant.[7][8] For this compound, the most probable degradant is a rearranged isomer.
Causality: The acidic environment can catalyze a Wagner-Meerwein rearrangement.[3][4] This process involves a[3][9]-shift of a carbon-carbon bond to form a more stable carbocation. The likely pathway involves the formation of a cyclobutylcarbinyl-type cation which rapidly rearranges to a more stable cyclopentyl cation.[9] Subsequent reaction with a nucleophile (like water from the aqueous acidic medium) would yield a cyclopentyl-containing analog.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the unknown peak. If it has the same mass as the parent compound, it is an isomer.
-
Hypothesize Structures: The most likely isomer is 1-methyl-cyclopentanecarboxylic acid or a related cyclopentane structure formed via ring expansion.
-
Confirm Structure: If possible, synthesize a reference standard of the suspected isomer to confirm its retention time and fragmentation pattern match the unknown peak.
Q3: My assay shows poor recovery of the parent compound after incubation in 0.1 M HCl at 60°C. What are the likely causes and how can I investigate this?
Low recovery of the parent compound indicates significant degradation.[10] According to ICH guidelines, forced degradation studies aim for 5-20% degradation to ensure the analytical method is stability-indicating without degrading the sample excessively.[7][10][11] If you are seeing higher than expected degradation, consider the following:
-
Harsh Conditions: The combination of 0.1 M HCl and 60°C may be too aggressive for this specific molecule, especially given the strained cyclobutyl ring.
-
Multiple Degradation Pathways: You may be observing both rearrangement and potentially other reactions like decarboxylation if the conditions are extreme, although this is less common for simple alkanoic acids.
-
Analytical Issues: Ensure your analytical method is not contributing to the loss. Check for adsorption of the compound onto vials or instrument components.
Investigation Workflow:
-
Perform a Time-Course Study: Analyze samples at earlier time points (e.g., 2, 4, 8 hours) to determine the rate of degradation.
-
Test Milder Conditions: Reduce the acid concentration (e.g., to 0.01 M HCl) or the temperature (e.g., 40°C or room temperature) and extend the incubation time to achieve the target 5-20% degradation.[12]
-
Conduct a Mass Balance Analysis: Ensure that the sum of the parent peak area and all degradant peak areas remains constant over time. This confirms that all species are being detected and that loss is not due to non-chromatographic events like precipitation or adsorption.
Q4: How do I properly design a forced degradation study for this compound to satisfy regulatory requirements like those from ICH?
A robust forced degradation study is essential for developing a stability-indicating method and understanding potential degradation pathways.[7][12] For this compound, a comprehensive study should include multiple stressors.[8][11]
Key Stress Conditions:
-
Acid Hydrolysis: Test with a mineral acid such as HCl (typically 0.1 M to 1 M).[10][12] As noted, start with milder conditions due to the labile cyclobutane ring.
-
Base Hydrolysis: Use NaOH or KOH (0.1 M to 1 M) to assess stability to base-catalyzed reactions.
-
Oxidation: Use hydrogen peroxide (e.g., 3% H₂O₂) to check for oxidative degradation.
-
Thermal Stress: Heat the solid drug substance (e.g., at 80°C) to assess thermal stability.
-
Photostability: Expose the compound to light according to ICH Q1B guidelines to assess photosensitivity.
The goal is to achieve 5-20% degradation to identify relevant degradants without completely destroying the sample.[7][10]
Experimental Protocols & Data
Protocol 1: Acidic Stress Testing of this compound
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Test Sample: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of water and your organic solvent. This yields a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a similar sample but replace the 1.0 M HCl with 1.0 mL of water.
-
-
Incubation: Place both samples in a controlled temperature environment (e.g., a 60°C water bath or oven).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH to stop the acid-catalyzed degradation. For example, dilute 100 µL of the sample with 100 µL of 0.1 M NaOH and then dilute further with mobile phase for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Summary: Potential Degradants Under Acidic Stress
| Potential Degradant | Proposed Structure | Molecular Weight | Expected HPLC Elution | Identification Method |
| Isomer 1 (Ring Expansion) | 1-methyl-cyclopentanecarboxylic acid | 128.17 g/mol | May elute earlier or later than the parent depending on polarity changes. | LC-MS for mass confirmation; NMR of isolated impurity for structure elucidation. |
| Isomer 2 (Ring Opening) | Various open-chain heptenoic acids | 128.17 g/mol | Polarity will vary significantly based on the resulting structure. | LC-MS, NMR. |
Visualizations: Pathways and Workflows
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates the likely Wagner-Meerwein rearrangement pathway for this compound under acidic conditions, leading to a more stable cyclopentyl carbocation intermediate.
Caption: Acid-catalyzed rearrangement of the cyclobutyl ring.
Experimental Workflow for Acidic Stress Testing
This workflow outlines the logical steps for conducting a forced degradation study as described in Protocol 1.
Caption: Workflow for forced degradation analysis.
References
- Ring expansion of cyclobutylmethylcarbenium ions. De Kimpe, N., & Verhé, R. (n.d.). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. Thieme Chemistry. [Link]
Sources
- 1. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 5. thieme.de [thieme.de]
- 6. jk-sci.com [jk-sci.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility challenges of 3-Cyclobutyl-2-methylpropanoic acid in aqueous media
Technical Support Center: 3-Cyclobutyl-2-methylpropanoic Acid Solubility Guide
Executive Summary & Physicochemical Profile
This compound is a lipophilic aliphatic carboxylic acid often used as a building block in the synthesis of pharmaceutical intermediates (e.g., GABA analogs).[1][2][3][4][5] Its 8-carbon structure renders it sparingly soluble in acidic aqueous media, presenting challenges for biological assays and stock solution preparation.[1][2][3][4][5]
Key Physicochemical Parameters (Predicted):
| Parameter | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₈H₁₄O₂ | Moderate molecular weight (142.2 g/mol ).[1][2][3][4][5] |
| pKa (Acidic) | ~4.8 (Carboxyl group) | Ionizes at neutral/basic pH; protonated (insoluble) at pH < 4.[1][2][3][4][5] |
| LogP (Octanol/Water) | ~2.5 – 2.8 | Lipophilic.[1][2][3][4][5] Prefers organic solvents or lipid phases.[1][2][3][4][5] |
| Physical State | Viscous liquid or low-melting solid | May "oil out" rather than precipitate as crystals.[1][2][3][4][5] |
| Water Solubility | Low (< 1 mg/mL at pH 2) | Requires pH adjustment or cosolvents for aqueous use.[1][2][3][4][5] |
Troubleshooting Guide: Common Solubility Issues
Issue 1: "The compound floats as oil droplets or sits at the bottom of my aqueous buffer."
Diagnosis: The pH of your solution is likely below the compound's pKa (~4.8).[1][2][3][5] In this state, the molecule is protonated (uncharged) and dominated by its hydrophobic cyclobutyl and methyl groups.[1][2][4][5] Solution:
-
Mechanism: You must convert the acid to its ionized salt form (carboxylate anion).[1][2][3][4][5]
-
Action: Adjust the pH to > 6.0 (ideally pH 7.4–8.0) using a strong base like NaOH or KOH.[1][2][3][4][5][6]
-
Note: Do not heat excessively; simple pH adjustment is usually sufficient for salt formation.[1][2][3][4][5]
Issue 2: "I dissolved it in DMSO, but it precipitated when I diluted it into cell culture media."
Diagnosis: This is "solvent shock." The rapid change in polarity from DMSO to water caused the compound to crash out, likely because the final aqueous concentration exceeded its solubility limit at the pH of the media.[1][3][4][5] Solution:
-
Step 1: Ensure the final concentration is realistic (e.g., < 100 µM for pure aqueous media).[1][2][3][4][5]
-
Step 2: Vortex the media immediately upon addition.[1][2][3][4][5]
-
Step 3 (Critical): Check the pH of the media.[1][2][3][5] If the compound is acidic, adding a high concentration might locally drop the pH, causing precipitation.[1][4][5] Ensure the media is well-buffered (e.g., HEPES).[1][2][3][4][5]
Issue 3: "Can I use this compound in an animal study (IP/IV)?"
Diagnosis: Pure aqueous solutions may not be stable at high concentrations required for dosing (e.g., 10 mg/kg).[1][2][3][4][5] Solution: Use a cosolvent system or cyclodextrin complex.[1][2][3][4][5]
-
Recommendation: 10% DMSO + 40% PEG400 + 50% Saline is a standard starting vehicle.[1][2][3][4][5] Alternatively, 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water can encapsulate the hydrophobic tail.[1][2][3][4][5]
Detailed Protocols
Protocol A: Preparation of a 100 mM Aqueous Stock Solution (Sodium Salt)
Use this method for preparing stable aqueous stocks for chemical reactions or high-concentration assays.[1][2][3][5]
-
Weighing: Accurately weigh 142.2 mg of this compound into a glass vial.
-
Initial Suspension: Add approximately 8.0 mL of HPLC-grade water. The compound will likely not dissolve and may form an oily layer.[2][3][4][5]
-
Ionization (Titration):
-
Final Volume: Transfer to a volumetric flask or graduated cylinder and adjust the final volume to 10.0 mL with water.
-
Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter if used for biological assays.[1][2][3][4][5]
Protocol B: Preparation of a DMSO Stock for Cellular Assays
Use this method for in vitro screening where small volumes are added to media.[1][2][3]
-
Concentration: Prepare a 50 mM stock in anhydrous DMSO.
-
Storage: Aliquot into small amber vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Mechanistic Visualization
Figure 1: Solubility Decision Tree
This logic flow helps you select the correct solvent system based on your application.[1][2][3]
Caption: Decision matrix for solubilizing this compound based on experimental requirements.
Figure 2: pH-Dependent Solubility Mechanism
Visualizing why pH adjustment works.
Caption: The Henderson-Hasselbalch equilibrium shifts the molecule from a lipophilic oil to a hydrophilic anion as pH increases.[1][2][3][5]
Frequently Asked Questions (FAQ)
Q: What is the exact pKa of this compound? A: While experimental values for this specific analog are rare in public databases, it is structurally homologous to Isobutyric acid (2-methylpropanoic acid) , which has a pKa of 4.86 [1].[1][2][3][4][5] The cyclobutyl substitution is non-polar and exerts a minimal inductive effect on the carboxylic acid, so the pKa remains in the 4.8–4.9 range.[3][4][5]
Q: Can I autoclave solutions of this compound? A: Generally, yes. Aliphatic carboxylic acids are thermally stable.[1][2][3][4][5] However, to maintain the highest integrity for biological assays, sterile filtration (0.22 µm) is recommended over autoclaving to prevent any potential decarboxylation or degradation at high temperatures and pressures.[1][2][3][4][5]
Q: Why does the solution turn cloudy when I add HCl? A: You are reversing the solubilization. By adding acid (HCl), you drop the pH below the pKa.[1][2][4][5] The carboxylate anion (soluble) accepts a proton to become the neutral carboxylic acid (insoluble), which precipitates or forms a micro-emulsion (cloudiness) [2].[1][2][4][5]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6590, Isobutyric acid. Retrieved from [Link][1][2][3][4][5]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4][5] (General principle of pH-dependent solubility for weak acids).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4][5] Wiley-Interscience.[1][2][3][4][5] (Source for Henderson-Hasselbalch solubility profiles).
Sources
- 1. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CNP0291505.1 - COCONUT [coconut.naturalproducts.net]
- 4. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 5. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
Validation & Comparative
A Guide to the 1H and 13C NMR Spectral Interpretation of 3-Cyclobutyl-2-methylpropanoic Acid and a Comparison with Structurally Related Compounds
This guide provides an in-depth analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-cyclobutyl-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral prediction, a comparison with analogous compounds, and standardized experimental protocols. Our approach is grounded in established principles of NMR spectroscopy, providing a robust framework for structural elucidation.
The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will leverage the predictive power of NMR principles to dissect the spectral features of this compound.
Predicted NMR Spectra of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the magnetic anisotropy of functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[5][6] |
| -CH(COOH)- | 2.4 - 2.8 | Multiplet (m) | 1H | This methine proton is adjacent to the electron-withdrawing carboxylic acid group and is coupled to the methyl protons and the diastereotopic methylene protons of the cyclobutyl group. |
| -CH₂- (exocyclic) | 1.5 - 1.9 | Multiplet (m) | 2H | These methylene protons are adjacent to the chiral center and the cyclobutyl ring, making them diastereotopic and resulting in a complex multiplet. |
| -CH- (cyclobutyl) | 1.8 - 2.2 | Multiplet (m) | 1H | The methine proton of the cyclobutyl ring is coupled to the adjacent methylene protons within the ring and the exocyclic methylene protons. |
| -CH₂- (cyclobutyl, C2/C4) | 1.6 - 2.0 | Multiplet (m) | 4H | The methylene protons of the cyclobutyl ring will exhibit complex splitting patterns due to coupling with each other and the cyclobutyl methine proton. |
| -CH₂- (cyclobutyl, C3) | 1.5 - 1.8 | Multiplet (m) | 2H | These methylene protons are furthest from the substituent and will have a chemical shift closer to that of unsubstituted cyclobutane. |
| -CH₃ | 1.1 - 1.3 | Doublet (d) | 3H | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are primarily affected by the hybridization and the electronic environment of the carbon atoms.[7]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -COOH | 175 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][8] |
| -CH(COOH)- | 40 - 50 | This methine carbon is attached to the electron-withdrawing carboxylic acid group, causing a downfield shift. |
| -CH₂- (exocyclic) | 35 - 45 | This methylene carbon is influenced by the adjacent chiral center and the cyclobutyl ring. |
| -CH- (cyclobutyl) | 30 - 40 | The methine carbon of the cyclobutyl ring will be in this region. |
| -CH₂- (cyclobutyl) | 20 - 30 | The methylene carbons of the cyclobutyl ring will appear in a region similar to that of cyclobutane itself, which has a chemical shift of approximately 22.4 ppm.[3] |
| -CH₃ | 15 - 25 | The methyl carbon is in a typical aliphatic region. |
Comparative Spectral Analysis
To provide a practical context for the predicted spectra, we will compare this compound with two structurally related compounds: 3-phenylpropanoic acid and 3-cyclopentylpropanoic acid. This comparison highlights how changes in the substituent at the 3-position influence the NMR spectra.
3-Phenylpropanoic Acid
-
¹H NMR: The spectrum of 3-phenylpropanoic acid shows characteristic signals for the aromatic protons between 7.17 and 7.34 ppm.[9] The methylene protons adjacent to the phenyl group and the carboxylic acid appear as triplets at approximately 2.97 ppm and 2.69 ppm, respectively.[9]
-
¹³C NMR: The aromatic carbons resonate in the 126-141 ppm region. The carbonyl carbon is observed around 179 ppm, and the aliphatic methylene carbons are found at approximately 31 and 36 ppm.[10]
The key difference in the ¹H and ¹³C NMR spectra of this compound compared to 3-phenylpropanoic acid will be the absence of aromatic signals and the presence of signals corresponding to the cyclobutyl and methyl groups in the aliphatic region.
3-Cyclopentylpropanoic Acid
-
¹H NMR: The protons of the cyclopentyl ring would likely appear as a series of overlapping multiplets in the 1.0-1.9 ppm range. The methine proton of the cyclopentyl ring would be slightly downfield.
-
¹³C NMR: The carbons of the cyclopentyl ring in a similar compound, cyclopentanecarboxylic acid, show signals at approximately 25.9 ppm and 30.2 ppm for the methylene carbons and 45.7 ppm for the methine carbon.[11] We would expect similar shifts for the cyclopentyl group in 3-cyclopentylpropanoic acid.
The primary distinction between the spectra of the cyclobutyl and cyclopentyl derivatives would be the chemical shifts and multiplicities of the cycloalkane protons and carbons, reflecting the different ring strain and conformational flexibility of the four- and five-membered rings.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, the following standardized protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like carboxylic acids.[1][2] For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. It is important to note that the chemical shifts of the carboxylic acid proton can be solvent-dependent.[12]
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1][2]
NMR Data Acquisition
The following diagram outlines the general workflow for NMR data acquisition.
Caption: General workflow for NMR data acquisition and analysis.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C.
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally related compounds, we have established a solid foundation for the interpretation of its spectral features. The comparative analysis with 3-phenylpropanoic acid and 3-cyclopentylpropanoic acid further contextualizes the expected spectral data. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR spectra, which is crucial for accurate structural elucidation in research and development.
References
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
JoVE. (2026). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]
- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). 3-Phenylpropionic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
- Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(11), 3939-3943.
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). 13C NMR of 3-Cyclopentylpropionic acid, 3,5-dimethylphenyl ester. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
-
SpectraBase. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
-
PubChem. (n.d.). 3-Cyclopentyl-2-methylpropanoic acid. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512–7515.
-
Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0290385). Retrieved from [Link]
-
Arkivoc. (n.d.). 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. Retrieved from [Link]
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Comparative Guide: Bioactivity of 3-Cyclobutyl vs. 3-Cyclopropyl Propanoic Acid Derivatives
[1]
Executive Summary
The Core Trade-off: In the optimization of propanoic acid derivatives—a scaffold ubiquitous in GPR40 agonists, PPAR modulators, and NSAIDs—the choice between a 3-cyclopropyl (CyPr) and 3-cyclobutyl (CyBu) substituent is rarely arbitrary.[1] It represents a strategic decision between metabolic hardening and lipophilic volume expansion .[1]
-
3-Cyclopropyl (CyPr): The "Metabolic Shield."[1] Preferred for blocking CYP450 oxidation sites due to high C-H bond dissociation energy (BDE) and introducing rigid, planar constraints (Walsh orbitals).[1] It significantly lowers intrinsic clearance (
) but risks mechanism-based inhibition (MBI) if the ring opens.[1] -
3-Cyclobutyl (CyBu): The "Lipophilic Spacer."[1] Preferred when the binding pocket requires a larger hydrophobic volume or a "puckered" non-planar conformation to relieve torsional strain. It generally offers higher lipophilicity (
) and solubility modulation but lacks the extreme metabolic resistance of the cyclopropyl group.
Physicochemical & Structural Analysis
The bioactivity differences stem directly from the unique electronic and steric properties of these small rings.
Table 1: Structural & Physicochemical Comparison[1]
| Feature | 3-Cyclopropyl (CyPr) | 3-Cyclobutyl (CyBu) | Impact on Drug Design |
| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | CyPr is more reactive but its C-H bonds are stronger (homolytic BDE ~106 kcal/mol vs ~96 kcal/mol for secondary alkyls).[1] |
| Conformation | Rigid, Planar ( | Puckered / Butterfly ( | CyPr acts as a rigid spacer; CyBu can adapt to slightly different pocket shapes due to ring flipping (~1.5 kcal/mol barrier).[1] |
| Hybridization | Significant | Closer to | CyPr can engage in |
| Lipophilicity ( | +0.3 to +0.5 (vs. methyl) | +0.6 to +0.9 (vs. methyl) | CyBu increases lipophilicity more, potentially improving permeability but risking solubility.[1] |
| Metabolic Liability | Low (Oxidation resistant) | Moderate (Hydroxylation possible) | CyPr blocks |
Bioactivity & Potency: The GPR40 Agonist Case Study
Propanoic acid derivatives are the "warhead" for Free Fatty Acid Receptor 1 (GPR40/FFAR1) agonists used in Type 2 Diabetes research. The acid moiety binds to the Arg183/Arg258 residues, while the 3-position substituent dictates the fit into the hydrophobic crevice.
Mechanism of Action Differences[2]
-
The Cyclopropyl Effect: In derivatives like AM-1638 and TAK-875 analogs , the 3-cyclopropyl group is often used to enforce a "kinked" conformation in the propanoic acid tail. This rigidity reduces the entropic penalty of binding. The high electron density of the CyPr ring (due to the Walsh orbitals) can also engage in weak cation-
interactions with positively charged residues in the receptor channel. -
The Cyclobutyl Expansion: When the hydrophobic pocket is deep but narrow, CyPr is preferred. However, if the pocket widens (induced fit), a 3-cyclobutyl group fills the space more effectively (London dispersion forces).[1] Experimental data often shows that CyBu analogs exhibit a 2-5x increase in potency (
) if the pocket can accommodate the puckered ring, but this comes at the cost of higher plasma protein binding (PPB).
Visualization: SAR Decision Logic
The following diagram illustrates the decision pathway for medicinal chemists choosing between these two moieties.
Caption: Strategic decision tree for selecting ring size based on metabolic and potency bottlenecks.
ADME & Metabolic Stability Profiles
3-Cyclopropyl: The Metabolic "Speed Bump"
The C-H bonds of a cyclopropane ring have a bond dissociation energy (BDE) of ~106 kcal/mol, significantly higher than the ~95-98 kcal/mol of acyclic alkanes or cyclobutane. This makes hydrogen abstraction by Cytochrome P450 (CYP) enzymes energetically unfavorable.[1]
-
Result: 3-Cyclopropylpropanoic acid derivatives typically show extended half-life (
) compared to their isopropyl or cyclobutyl analogs.[1] -
Risk: If the CYP heme iron does succeed in oxidizing the ring, it often leads to a radical intermediate that triggers ring opening. This can form a reactive enone or aldehyde, leading to covalent binding with the enzyme (Mechanism-Based Inhibition).[1]
3-Cyclobutyl: The Oxidative Target
The cyclobutane ring is puckered, and its C-H bonds are more accessible and electronically similar to secondary alkyl chains.
-
Result: CYP enzymes can hydroxylate the "far" side of the ring (C3 position of the cyclobutyl). This produces a polar metabolite that is rapidly cleared.[1]
-
Advantage: While clearance is faster, the metabolites are usually stable and non-toxic, avoiding the "suicide inhibition" risks sometimes seen with cyclopropanes.
Visualization: Metabolic Fate[1]
Caption: Comparison of metabolic outcomes showing the stability advantage of cyclopropyl vs. the clearance liability of cyclobutyl.
Experimental Protocols
To validate these differences in your own lead series, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Validates the "Metabolic Shield" hypothesis.
-
Preparation: Prepare 10 mM stock solutions of the 3-cyclopropyl and 3-cyclobutyl derivatives in DMSO.
-
Incubation Mix: Dilute compounds to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.[1] -
Enzyme Addition: Add human liver microsomes (HLM) to a final concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 min.
-
Initiation: Initiate reaction by adding NADPH (final conc. 1 mM).[1]
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ) and .-
Expected Result: CyPr derivative should show a shallower slope (lower
) than CyBu.[1]
-
Protocol B: GPR40 Calcium Flux Assay (Functional Potency)
Validates the "Lipophilic Volume" vs "Rigidity" trade-off.
-
Cell Line: CHO-K1 cells stably expressing human GPR40 and
(to couple to Calcium signaling).[1] -
Seeding: Plate cells (10,000/well) in 384-well black-wall plates. Incubate overnight.
-
Dye Loading: Aspirate medium and load cells with FLIPR Calcium 6 dye (Molecular Devices) for 2 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of CyPr and CyBu derivatives in HBSS buffer. Add to cells using an automated liquid handler (e.g., FLIPR Tetra).[1]
-
Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
-
Data Analysis: Calculate the Max - Min fluorescence relative to a standard agonist (e.g., Fasiglifam). Fit curves to a 4-parameter logistic equation to determine
.[1]
References
-
Talele, T. T. (2016).[1][2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry. Link
-
Watanabe, H., et al. (2017).[1] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Forensic Toxicology. Link
-
Negoro, N., et al. (2012).[1] Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein coupled receptor 40 agonists.[6] Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link
-
Christiansen, E., et al. (2011).[1][6] Discovery of Potent and Selective Free Fatty Acid Receptor 1 Agonists.[6] Journal of Medicinal Chemistry. Link
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A Comparative Guide to the Infrared Spectrum of 3-Cyclobutyl-2-methylpropanoic Acid
This guide provides a detailed analysis of the expected characteristic infrared (IR) spectroscopy peaks for 3-Cyclobutyl-2-methylpropanoic acid. As no definitive public spectrum for this specific molecule is readily available, this document employs a predictive and comparative methodology. By examining the IR spectra of structurally analogous compounds—Cyclobutanecarboxylic acid and 2-Methylpropanoic acid—we can confidently forecast the spectral features of the target molecule. This approach is fundamental in chemical research for the structural elucidation of novel compounds.
Theoretical Framework: Deconstructing the Molecule
Infrared spectroscopy probes the vibrational modes of a molecule. The specific frequencies at which a molecule absorbs IR radiation are directly related to its functional groups and overall structure. This compound contains several key components that will dominate its IR spectrum:
-
Carboxylic Acid Moiety (-COOH): This is the most prominent functional group and exhibits several characteristic, strong absorptions. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of their IR bands.[1][2]
-
Alkyl Structure (C-H bonds): The molecule features a cyclobutyl ring, a methyl group, a methine group, and methylene groups. These sp³-hybridized C-H bonds will produce distinct stretching and bending vibrations.
-
Carbonyl Group (C=O): The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum.
-
Hydroxyl Group (O-H): The O-H bond in a carboxylic acid gives rise to an exceptionally broad absorption due to strong hydrogen bonding.[2][3][4]
The diagram below illustrates the primary vibrational modes anticipated for this compound.
Caption: Predicted vibrational modes for this compound.
Comparative Analysis with Model Compounds
To refine our predictions, we will analyze the known IR spectra of two closely related molecules. This comparison allows us to understand the spectral contributions of the cyclobutyl ring and the 2-methylpropanoic acid core separately.
-
Model Compound 1: Cyclobutanecarboxylic acid. This analog provides insight into the spectral features of a carboxylic acid directly attached to a cyclobutyl ring.
-
Model Compound 2: 2-Methylpropanoic acid (Isobutyric acid). This analog helps to define the absorptions associated with the α-methyl substituted propanoic acid structure.[5]
The table below summarizes the key experimental IR peaks for these model compounds and presents a predicted spectrum for our target molecule.
| Vibrational Mode | Cyclobutanecarboxylic acid [6] | 2-Methylpropanoic acid [5] | Predicted: this compound | Appearance & Rationale |
| O-H Stretch | ~2500-3300 cm⁻¹ | ~2500-3300 cm⁻¹ | ~2500-3300 cm⁻¹ | Very Broad, Strong: Characteristic of the hydrogen-bonded carboxylic acid dimer. This band is expected to be very prominent and will likely overlap the C-H stretching region.[1][2][3] |
| sp³ C-H Stretch | ~2870-2980 cm⁻¹ | ~2875-2975 cm⁻¹ | ~2850-2980 cm⁻¹ | Medium-Strong, Sharp: These peaks will appear superimposed on the broad O-H stretch. The presence of CH, CH₂, and CH₃ groups will result in multiple distinct peaks in this region. |
| C=O Stretch | ~1705 cm⁻¹ | ~1708 cm⁻¹ | ~1705-1715 cm⁻¹ | Strong, Sharp: The carbonyl stretch of a saturated, aliphatic carboxylic acid dimer typically appears around 1710 cm⁻¹.[7][8] We predict a similar value for the target molecule. |
| C-H Bend (Scissoring) | ~1460 cm⁻¹ | ~1470 cm⁻¹ | ~1450-1470 cm⁻¹ | Medium: Bending vibrations for CH₂ (cyclobutyl) and CH₃ groups. |
| CH₃ Bend (Umbrella) | N/A | ~1375 cm⁻¹ | ~1375 cm⁻¹ | Medium: Symmetric bending of the methyl group at the α-carbon should be observable. |
| C-O Stretch / O-H Bend | ~1230 cm⁻¹, ~1420 cm⁻¹ | ~1220 cm⁻¹, ~1415 cm⁻¹ | ~1210-1320 cm⁻¹ | Medium-Strong: A complex region involving coupling between the C-O stretching and in-plane O-H bending vibrations. |
| O-H Bend (Out-of-Plane) | ~940 cm⁻¹ | ~935 cm⁻¹ | ~920-950 cm⁻¹ | Medium, Broad: Another characteristic band for carboxylic acid dimers. |
Analysis: The spectral data from the model compounds strongly support our predictions. The defining features—the extremely broad O-H stretch from 3300-2500 cm⁻¹, the sharp and intense C=O stretch around 1710 cm⁻¹, and the collection of C-H stretches just under 3000 cm⁻¹—are consistent across all related structures. The combination of features from both cyclobutanecarboxylic acid (ring modes) and 2-methylpropanoic acid (α-methyl substitution) allows for a confident forecast of the spectrum for this compound.
Experimental Protocol for IR Spectrum Acquisition
To obtain a high-quality FTIR spectrum of a solid or liquid carboxylic acid like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Causality in Protocol:
-
Why ATR? ATR is ideal for carboxylic acids as it handles viscous liquids and solids easily, and the path length is independent of sample thickness, leading to reproducible results.[9]
-
Why a background scan? The background scan is a self-validating step. By removing atmospheric interference, it ensures that the resulting spectrum is solely representative of the sample's molecular vibrations.
-
Why apply pressure? The infrared beam in an ATR setup only penetrates a few microns into the sample. Good contact is therefore critical to allow the evanescent wave to interact with the sample and generate a measurable signal.
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Validating Reference Standards for 3-Cyclobutyl-2-methylpropanoic Acid
Executive Summary: The "Standard" Dilemma in chiral Intermediates
In the synthesis of novel GPCR modulators and next-generation analgesics, 3-Cyclobutyl-2-methylpropanoic acid (3-CBMPA) (CAS: 1513963-47-7) has emerged as a critical chiral building block. Its structural rigidity—conferred by the cyclobutyl ring—enhances metabolic stability, but simultaneously introduces significant analytical challenges.
For drug development professionals, the integrity of this reference standard is the linchpin of the entire quality control (QC) workflow. A compromised standard leads to "ghost impurities," incorrect potency calculations, and regulatory hold-ups.
This guide objectively compares the three tiers of reference standards available for 3-CBMPA and provides a self-validating protocol to qualify an in-house Primary Reference Standard when a Certified Reference Material (CRM) is unavailable.
Comparative Analysis: Selecting the Right Grade
Not all standards are created equal. The following table contrasts the performance risks associated with different grades of 3-CBMPA.
Table 1: Reference Standard Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: In-House Working Standard (Qualified) | Tier 3: Commercial Reagent Grade |
| Intended Use | Release testing, Pivotal Clinical Batch release. | Routine IPC (In-Process Control), Stability studies. | Early discovery screening only. |
| Traceability | NIST/BIPM Traceable via qNMR. | Traceable to Tier 1 (or validated via Mass Balance). | Vendor CoA (often unverified). |
| Potency Uncertainty | Unknown (often assumes 100%). | ||
| Chiral Purity (ee%) | Explicitly Quantified (>99.5% ee). | Quantified (>98% ee). | Often undefined (Racemic risk). |
| Water/Solvent Content | Measured by KF/GC-HS. | Measured. | Ignored (major source of error). |
| Risk Profile | Low: Defensible in regulatory audits. | Medium: Requires robust validation data. | High: "Garbage in, Garbage out." |
Critical Insight: For 3-CBMPA, the chiral center at the C2 position is the primary failure point. Commercial "Reagent Grade" samples often contain 2–5% of the distomer (wrong enantiomer), which acts as a potent impurity in downstream synthesis. Never use Tier 3 for GMP release.
The Self-Validating System: Qualification Protocols
When a commercial CRM is unavailable, you must characterize an in-house lot to become your Primary Reference Standard . This requires a "Self-Validating System" where orthogonal methods confirm each other.
Phase A: Structural Identity (The "Fingerprint")
-
Technique: 1H-NMR (500 MHz) & 13C-NMR.
-
Success Criteria:
-
Distinct doublet for the methyl group at C2 (
ppm). -
Multiplet patterns for the cyclobutyl ring protons (
ppm). -
Absence of extraneous peaks (solvent/precursor).
-
Phase B: Absolute Potency via qNMR (The "Gold Standard")
Unlike Mass Balance (100% - Impurities), Quantitative NMR (qNMR) measures the active moiety directly against an internal standard (e.g., Maleic Acid or TCNB).
Protocol 1: qNMR Potency Determination
-
Internal Standard (IS): Select Maleic Acid (TraceCERT® grade). It has a sharp singlet at
6.3 ppm, well-separated from 3-CBMPA signals. -
Solvent: DMSO-d6 (prevents micelle formation common with fatty acids).
-
Preparation: Weigh
20 mg of 3-CBMPA and 10 mg of IS into the same vial using a micro-balance (readability 0.001 mg). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60s (must be
). -
Scans: 64.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Phase C: Chiral Purity via HPLC
Because 3-CBMPA lacks a strong chromophore, standard UV detection is weak. Derivatization or specific chiral columns with low-UV detection are required.
Protocol 2: Chiral HPLC Method
-
Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Note: TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or Refractive Index / ELSD for better sensitivity).
-
Temperature: 25°C.
-
Validation Requirement: Resolution (
) between enantiomers must be .
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for qualifying the reference standard.
Figure 1: Decision tree for the qualification of this compound as a Primary Reference Standard.
Experimental Data: What to Expect
When validating your standard, your data should align with these typical acceptance criteria. Deviations indicate method issues or sample degradation.
Table 2: Typical Validation Parameters (Method Suitability)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Specificity (Chiral) | No interference at retention time of main enantiomer. | Ensures the "purity" value isn't inflated by the distomer. |
| Linearity (r²) | Confirms detector response is proportional to mass. | |
| LOD / LOQ | LOQ | Necessary to detect trace enantiomeric impurities. |
| Solution Stability | Stable for | 3-CBMPA is stable, but esterification can occur in MeOH/Acid mixtures over time. |
Expert Commentary: Troubleshooting Common Pitfalls
1. The "Invisible" Impurity: Cyclobutyl rings can undergo ring-opening under harsh acidic conditions or high thermal stress (GC inlet).
-
Solution: If using GC, use a cool on-column injection or derivatize with TMS (Trimethylsilyl) to lower the boiling point and prevent thermal degradation.
2. Hygroscopicity: Short-chain branched acids can be hygroscopic.
-
Solution: Always perform a Karl Fischer (KF) titration immediately before weighing for qNMR. If KF is > 0.5%, dry the sample in a vacuum desiccator (
) for 24 hours.
3. Solvent Trapping: The cyclobutyl moiety can trap non-polar solvents (like Hexane) in the crystal lattice.
-
Solution: Run a TGA (Thermogravimetric Analysis) or Residual Solvent GC to correct the potency calculation.
References
-
European Medicines Agency (EMA). ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2023).[1][2] Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and reference material characterization." Journal of Natural Products, 75(4), 834-851. Link
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Relevant for Chiralpak IC method selection). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20260989 (Related Analog). (2025).[1][3][4][5][6] Link
Sources
Comparative analysis of cyclobutyl analogs in medicinal chemistry
Executive Summary
In the transition from flat aromatic scaffolds to sp³-rich architectures, the cyclobutyl ring has emerged as a critical bioisostere. While often overshadowed by the "magic methyl" effect or the ubiquity of cyclopropyl rings, the cyclobutane moiety offers a distinct "Goldilocks" zone of conformational restriction. It bridges the gap between the high strain/reactivity of cyclopropane and the entropic flexibility of cyclopentane.[1]
This guide analyzes the cyclobutyl group as a replacement for gem-dimethyl , cyclopropyl , and linear alkyl moieties. It focuses on the structural "pucker" (~30°) that directs exit vectors in non-planar space, providing a unique tool for optimizing binding affinity and metabolic stability.
Physicochemical Foundation: The "Pucker" Effect[1]
Unlike the rigid, planar cyclopropane ring, cyclobutane is not flat.[2][3] To relieve torsional strain (eclipsing C-H interactions), it adopts a "puckered" or "butterfly" conformation. This is the defining feature that medicinal chemists must leverage.
Table 1: Structural & Energetic Comparison of Small Rings
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Gem-Dimethyl |
| Bond Angle (C-C-C) | 60° (Bent bonds) | ~88° | ~105° (Envelope) | ~109.5° |
| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 | N/A |
| Conformation | Planar (Rigid) | Puckered (~30°) | Envelope (Flexible) | Rotatable |
| C-C Bond Length | 1.51 Å | 1.55 Å | 1.54 Å | 1.54 Å |
| Metabolic Liability | Ring opening / CYP | Ring hydroxylation | Ring hydroxylation | Methyl oxidation |
Mechanism: The Puckered Vector
The puckering creates two distinct substituent environments: pseudo-equatorial and pseudo-axial. Unlike a gem-dimethyl group, where methyls are static in a tetrahedral arrangement, the cyclobutyl ring locks substituents into specific vectors that can reach hydrophobic pockets inaccessible to flat analogs.
Figure 1: The energetic driving force behind cyclobutane puckering, leading to unique pharmacophore positioning.
Comparative Analysis: Bioisosteric Performance
A. Cyclobutyl vs. Gem-Dimethyl
The gem-dimethyl group is a classic tool to introduce the Thorpe-Ingold effect (biasing the population of reactive conformers). Cyclobutane mimics this steric bulk but restricts the bond rotation of the substituents themselves.
-
Lipophilicity: Cyclobutane is lipophilic (adds ~1.2 to LogP), similar to two methyl groups.
-
Metabolic Stability: Gem-dimethyl groups are prone to rapid CYP450 oxidation at the exposed methyls. Cyclobutane "hides" these carbons in a ring, often reducing the rate of oxidation (though ring hydroxylation is still possible).
-
Case Study (CB1 Agonists): In the development of cannabinoid receptor 1 (CB1) agonists, replacing a gem-dimethyl group with a cyclobutyl ring improved potency and selectivity (16-fold vs CB2) by locking the side chain into a bioactive gauche conformation that the free-rotating dimethyl analog could not maintain efficiently [1].[4]
B. Cyclobutyl vs. Cyclopropyl[4][5][6]
-
Reactivity: Cyclopropanes have significant "double bond character" (Walsh orbitals) and can undergo oxidative ring opening or mechanism-based inactivation of CYPs (e.g., covalent binding). Cyclobutanes are chemically harder and far less prone to ring-opening metabolism.
-
Potency (Boceprevir): In the optimization of the HCV protease inhibitor Boceprevir, the P1 cyclobutyl moiety was compared to cyclopropyl and cyclopentyl analogs.
-
Cyclopropyl: 3-fold less potent (too small/rigid).
-
Cyclopentyl: 19-fold less potent (too floppy/steric clash).
-
Cyclobutyl: Optimal fit, filling the S1 pocket without steric penalty [2].
-
C. Cyclobutyl vs. Oxetane
When lipophilicity (LogP) is a liability, the oxetane (oxygen-containing 4-membered ring) is the superior choice.
-
Solubility: Oxetane acts as a "polar morpholine" equivalent of a carbonyl, significantly lowering LogP and increasing solubility compared to the all-carbon cyclobutane.
-
Geometry: Oxetanes are much flatter (pucker ~8°) than cyclobutanes. If the specific ~30° vector of cyclobutane is required for binding, switching to oxetane may kill potency despite improving physicochemical properties.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted Cyclobutanes
Context: 1,3-disubstituted cyclobutanes are valuable linkers that rigidly separate two pharmacophores. This protocol describes the formation of a key intermediate, avoiding the formation of polymeric byproducts common in linear polymerizations.
Reagents: Epichlorohydrin, Malonic ester, NaH, DMSO/Toluene. Safety: NaH is pyrophoric; Epichlorohydrin is a potential carcinogen. Work in a fume hood.
-
Alkylation: Suspend NaH (2.2 eq) in dry DMSO/Toluene (1:1). Add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min.
-
Cyclization: Add epichlorohydrin (1.0 eq) slowly. The reaction undergoes a double alkylation (ring closure) to form the cyclobutane diester. Heat to 80°C for 4 hours.
-
Decarboxylation: Hydrolyze the diester with NaOH (aq), then acidify to pH 1. Heat the resulting dicarboxylic acid to 180°C (neat) to decarboxylate, yielding the cis/trans mixture of cyclobutane carboxylic acid derivatives.
-
Separation: The cis and trans isomers often have distinct physical properties. Separate via crystallization or silica chromatography (using EtOAc/Hexane gradients).
-
Validation: Check 1H NMR. The methine protons of the ring will show distinct splitting patterns for cis (pseudo-axial/equatorial coupling) vs trans.
-
Protocol 2: Microsomal Stability Assessment (Ring Oxidation)
Context: To determine if the cyclobutyl ring acts as a "metabolic soft spot" compared to a gem-dimethyl group.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID: Monitor for +16 Da (hydroxylation) and +14 Da (carbonyl formation).
-
Interpretation: If +16 Da is the major peak, the ring is being hydroxylated. Compare Intrinsic Clearance (
) to the gem-dimethyl analog.[5] A >2-fold reduction in indicates successful metabolic protection.
-
Decision Framework: When to Use Cyclobutane?
Use this logic flow to determine if a cyclobutyl moiety is the correct design choice for your lead series.
Figure 2: Strategic decision tree for selecting 4-membered rings in lead optimization.
References
-
Vertex AI Search Result 1.2: Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2025).[6][7][8] Retrieved from
-
Vertex AI Search Result 1.11: Cyclobutane Derivatives in Drug Discovery - PharmaBlock. (2025).[6][7][8] Retrieved from
-
Vertex AI Search Result 1.17: Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. (2018).[9][10] Retrieved from
-
Vertex AI Search Result 1.1: Cyclobutanes in Small‐Molecule Drug Candidates. (2022).[3][11] Retrieved from
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Guide: GC Retention Characterization of 3-Cyclobutyl-2-methylpropanoic Acid
Executive Summary
3-Cyclobutyl-2-methylpropanoic acid (CAS: 1513963-47-7) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antibiotics. Its analysis by Gas Chromatography (GC) presents specific challenges due to the polarity of the carboxylic acid moiety and the thermal lability of the strained cyclobutyl ring.
This guide compares the two primary analytical workflows—Trimethylsilyl (TMS) Derivatization vs. Methyl Esterification —and provides a self-validating protocol for determining its retention characteristics.[1] While direct experimental retention indices (RI) are often proprietary, this guide establishes Predicted Retention Zones based on structural analogs to guide method development.
Quick Comparison: Analytical Approaches
| Feature | Method A: TMS Derivatization (Recommended) | Method B: Methyl Esterification | Method C: Direct Injection |
| Derivatizing Agent | BSTFA + 1% TMCS | BF3-Methanol or TMS-Diazomethane | None |
| Reaction Time | 30 min @ 60°C | 60 min @ 70°C | N/A |
| Peak Shape | Excellent (Sharp, Gaussian) | Good | Poor (Tailing, Adsorption) |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate | N/A |
| Est.[2][3] Kovats Index (DB-5) | ~1350–1400 | ~1150–1200 | Variable (pH dependent) |
Chemical Context & Retention Behavior
The analyte contains a cyclobutyl ring (strained, C4) and a branched carboxylic acid tail.
-
Boiling Point: Predicted ~260°C (at 760 mmHg).[1]
-
Polarity: High (due to -COOH).[1] Direct injection on non-polar columns (e.g., DB-1, DB-5) leads to severe peak tailing and irreversible adsorption.
-
Elution Order Logic: In a homologous series on a non-polar phase, the elution order is governed by boiling point and van der Waals interactions:
Experimental Protocols
Method A: Silylation (TMS Ester) - The Gold Standard
This method converts the active hydrogen of the carboxylic acid into a trimethylsilyl ester, reducing polarity and increasing volatility.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine or Acetonitrile.[1]
Protocol:
-
Weigh 1-2 mg of this compound into a 1.5 mL GC vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes (ensure complete reaction of the sterically hindered 2-methyl group).
-
Cool to room temperature and inject directly.
Method B: Methyl Esterification (FAME)
Suitable for laboratories avoiding moisture-sensitive silylating agents.[1]
Reagents:
Protocol:
-
Dissolve 5 mg of sample in 1 mL BF3-Methanol.
-
Heat at 70°C for 60 minutes in a sealed tube.
-
Cool and add 1 mL water and 1 mL Hexane.
-
Vortex and centrifuge.
-
Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial.[1]
GC-MS Instrument Conditions
The following conditions are optimized for the TMS-derivative on a standard 5% phenyl-methylpolysiloxane column.
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase for broad screening.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Split (10:1) @ 250°C | Prevents column overload; high temp ensures volatilization.[1] |
| Oven Program | 50°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp captures volatile cyclobutyl fragments.[1] |
| Transfer Line | 280°C | Prevents condensation before MS source.[1] |
| MS Source | EI (70 eV) @ 230°C | Standard ionization for spectral library matching.[1] |
Retention Time & Identification Strategy
Since exact retention times shift with column length and flow, Kovats Retention Indices (RI) must be used for identification.
Calculating Kovats Index (RI)
Inject a standard mixture of C8–C20 n-alkanes under the exact same conditions. Calculate RI using the Van den Dool and Kratz equation:
- : Carbon number of alkane eluting before analyte.[1]
- : Carbon number of alkane eluting after analyte.[1]
Predicted Retention Zones (DB-5MS)
Based on structural group contributions and homologous series data (Cyclobutanecarboxylic acid RI ≈ 987):
| Compound | Derivative | Predicted RI Range | Key MS Fragments (m/z) |
| This compound | TMS Ester | 1350 – 1410 | 73 (TMS), 75 , 129 (Loss of cyclobutyl+methyl), M+ (Weak) |
| This compound | Methyl Ester | 1150 – 1210 | 55 (Cyclobutyl), 87, 88 (McLafferty) |
| Reference: Cyclobutanecarboxylic acid | Free Acid | 980 – 1000 | 55, 100 |
Note: The 2-methyl group adds steric bulk, slightly increasing RI compared to the unbranched analog, but the globular shape may compress this shift.
Visualization of Analytical Workflow
Workflow Diagram: Derivatization & Analysis
Caption: Decision matrix for derivatization and analysis of cyclobutyl-alkanoic acids.
Logical Relationship: Structural Retention Prediction
Caption: Additive estimation of Retention Index based on structural modifications.
Troubleshooting & Validation
-
Peak Tailing: If observed in Method A, indicates incomplete derivatization or moisture contamination.[1] Action: Use fresh BSTFA and ensure the vial is sealed tight.
-
Ghost Peaks: Cyclobutyl rings can thermally degrade at very high injector temperatures (>280°C) to linear olefins.[1] Action: Lower inlet temperature to 230°C if degradation is suspected.
-
Resolution: If the 2-methyl enantiomers separate (unlikely on DB-5, possible on Cyclodextrin columns), expect a split peak or shoulder.
References
-
IUPAC Retention Index Standards: Kovats, E. (1958).[1][4] "Gas-chromatographische Charakterisierung organischer Verbindungen." Helvetica Chimica Acta.[1][4]
-
Derivatization of Carboxylic Acids: Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. Wiley-Interscience.[1]
-
Cyclobutyl Structural Data: NIST Mass Spectrometry Data Center.[1] "Cyclobutanecarboxylic acid Retention Indices." NIST Chemistry WebBook.[1]
-
General GC Method for Fatty Acids: Sigma-Aldrich.[1] "Analyzing Fatty Acids by Capillary Gas Chromatography."
Sources
Comparative Guide: Differentiating 3-Cyclobutyl-2-methylpropanoic Acid from Structural Isomers
Part 1: Executive Summary & Structural Landscape[1]
In drug discovery, the precise identification of cycloalkyl-alkanoic acids is critical due to their role as bioisosteres for lipophilic side chains.[1] 3-Cyclobutyl-2-methylpropanoic acid (Target Molecule, A ) presents a specific analytical challenge: it shares the molecular formula C₈H₁₄O₂ (MW 142.[1]19) with several chemically distinct isomers.
Misidentification often occurs between the target and three primary structural isomers:
-
4-Cyclobutylbutanoic acid (Linear chain isomer).[1]
-
3-Cyclopentylpropanoic acid (Ring-expansion isomer).[1]
-
3-(1-Methylcyclobutyl)propanoic acid (Quaternary methyl isomer).[1]
This guide provides a definitive, multi-modal workflow to distinguish these molecules, moving beyond simple retention time matching to structural validation via NMR and Mass Spectrometry.
The Structural Contenders
| Compound | Structure Description | Key Feature |
| This compound | Propanoic acid backbone, α-methyl, β-cyclobutyl methyl.[1] | α-Methyl branch (Doublet) |
| 4-Cyclobutylbutanoic acid | Linear butanoic acid chain terminated by cyclobutyl.[1] | No branching (Linear) |
| 3-Cyclopentylpropanoic acid | Propanoic acid backbone, terminal cyclopentyl. | 5-membered ring |
| 3-(1-Methylcyclobutyl)propanoic acid | Propanoic acid, methyl is on the ring (quaternary).[1] | Ring-Methyl (Singlet) |
Part 2: Spectroscopic Differentiation (The "Gold Standard")
While chromatography separates, spectroscopy identifies. The following protocols rely on first-principles of organic spectroscopy, specifically the McLafferty Rearrangement rule in MS and Spin-Spin Coupling in NMR.
1. Nuclear Magnetic Resonance (¹H-NMR)
NMR is the most robust tool for this differentiation.[1] The methyl group's chemical environment is the primary diagnostic.
-
Diagnostic Signal (Target): The methyl group at the 2-position (α-position) couples with the single proton at the same position (
Hz), resulting in a distinct doublet at ppm.[1] -
Diagnostic Signal (Isomers):
Table 1: ¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Feature | This compound | 4-Cyclobutylbutanoic acid | 3-(1-Methylcyclobutyl)propanoic acid |
| Methyl Signal | Doublet (~1.1 ppm) | Absent | Singlet (~1.2 ppm) |
| Multiplet (1H) | Triplet (2H) | Triplet (2H) | |
| Ring Protons | 6H (Cyclobutyl) | 7H (Cyclobutyl) | 6H (Cyclobutyl) |
2. Mass Spectrometry (EI-MS)
Under Electron Impact (70 eV), carboxylic acids undergo the McLafferty rearrangement. This pathway is highly sensitive to substitution at the
-
Mechanism: The rearrangement involves the transfer of a
-hydrogen to the carbonyl oxygen, followed by cleavage of the - bond.[1] -
Target (α-Methyl): The fragment retaining the charge is the enol of the acid.[1] With a methyl group at the
-position, the fragment is .-
Diagnostic Peak: m/z 74 (Base Peak or Prominent).[1]
-
-
Isomers (α-Unsubstituted): Linear isomers or those with substitution only on the ring/chain end (like 4-cyclobutylbutanoic or 3-cyclopentylpropanoic) produce the unsubstituted enol
.[1]-
Diagnostic Peak: m/z 60 .
-
Figure 1: Mass Spectrometry Logic Flow. The presence of the m/z 74 peak is the definitive "fingerprint" for the 2-methyl substitution pattern.[1]
Part 3: Chromatographic Separation Strategy
Separating ring isomers (Cyclobutyl vs. Cyclopentyl) relies on subtle differences in lipophilicity and hydrodynamic volume.
-
Stationary Phase: C18 columns are standard, but Phenyl-Hexyl phases offer superior selectivity for ring isomers due to
- interactions (though these acids lack aromatic rings, the shape selectivity of Phenyl-Hexyl often aids in separating cyclic aliphatics).[1] -
Mobile Phase: Acidic modification is mandatory to suppress ionization of the carboxylic acid (
), ensuring the molecule remains neutral and interacts with the stationary phase. Use 0.1% Formic Acid.[1]
Experimental Protocol: HPLC-MS/UV
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 100mm x 2.1mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
Detection: MS (ESI+, SIM mode for m/z 143 [M+H]+ and 165 [M+Na]+). Note: EI-MS (GC) is preferred for structural ID, but ESI-LC is preferred for purity.[1]
Predicted Elution Order (Reverse Phase):
-
4-Cyclobutylbutanoic acid (Most polar/exposed carboxyl)[1]
-
This compound (Target)
-
3-Cyclopentylpropanoic acid (Most lipophilic ring)[1]
Part 4: Decision Tree & Workflow
Use this logic gate to validate your sample.
Figure 2: Analytical Decision Tree for Isomer Identification.
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for McLafferty rearrangement rules and NMR coupling constants).
-
NIST Chemistry WebBook. Mass Spectrum of Isobutyric Acid (2-methylpropanoic acid). Retrieved from [Link] (Validates the m/z 74 fragment for 2-methyl acids).[1]
-
PubChem. Compound Summary for this compound. Retrieved from [Link].
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Source for gamma-hydrogen transfer mechanisms).[1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Cyclobutyl-2-methylpropanoic Acid
[1][2][3]
Part 1: Executive Safety Assessment
3-Cyclobutyl-2-methylpropanoic acid is a strained carbocyclic building block used in medicinal chemistry (often for conformational restriction). Its disposal requires specific attention not just to its acidity, but to the high ring strain energy (~26 kcal/mol) inherent in the cyclobutane moiety.
While stable under ambient conditions, this compound represents a high-energy organic acid . Improper mixing with oxidizers can lead to rapid, uncontrolled exothermic events.
Immediate Core Directive:
-
Do NOT dispose of down the drain.[1]
-
Do NOT mix with nitric acid or perchlorates (explosion hazard).
-
Primary Waste Stream: Liquid/Solid Organic Acid Waste (for Incineration).
Part 2: Chemical Profile & Hazard Identification[1][5]
To ensure self-validating safety, you must understand the "Why" behind the hazards.
| Property | Value / Classification | Operational Implication |
| Functional Group | Carboxylic Acid (-COOH) | Corrosive (pH < 2). Incompatible with bases, cyanides, and sulfides. |
| Structural Feature | Cyclobutane Ring | High Energy Density. Upon incineration, releases significant heat. Do not concentrate in oxidative environments. |
| GHS Classification | Skin Irrit. 2 / Eye Dam. 1 | PPE Mandatory: Nitrile gloves (min 0.11mm), safety goggles, and lab coat. |
| RCRA Waste Code | D002 (Corrosive) | If pH ≤ 2. If dissolved in flammable solvent (Flash Point < 60°C), add D001 . |
| Physical State | Liquid or Low-melting Solid | Likely viscous; requires solvent rinsing for complete transfer. |
Part 3: Segregation Logic (The Causality of Safety)
Effective disposal starts with segregation. The following logic prevents "silent" laboratory accidents (e.g., pressure buildup in waste drums).
The Acid-Base Rule
-
Mechanism: Mixing this acid with hydroxide bases (NaOH, KOH) generates immediate heat (Heat of Neutralization: ~57 kJ/mol).
-
Risk: In a closed waste container, this heat expands headspace vapors, potentially rupturing the vessel.
-
Protocol: Never pour this acid directly into a "General Organic" drum that may contain basic amines or caustic residues. Use a dedicated "Organic Acid" stream.
The Oxidizer Rule (Critical for Cyclobutanes)
-
Mechanism: Cyclobutane rings are kinetically stable but thermodynamically unstable. Strong oxidizers (HNO₃, KMnO₄) can cleave the ring, releasing strain energy rapidly.
-
Risk: Runaway thermal decomposition.
-
Protocol: Strictly segregate from Oxidizing Acids.
The Cyanide/Sulfide Rule[6]
-
Mechanism: Acidification of cyanide/sulfide salts releases HCN or H₂S gas.
-
Risk: Immediate inhalation toxicity.
-
Protocol: Verify the waste stream is free of inorganic salts before addition.
Part 4: Step-by-Step Disposal Protocol
Phase A: Preparation & Packaging
-
Quantify: Estimate the volume/mass.
-
Small Scale (< 50 mL): Keep in original vial if possible, or transfer to a small HDPE bottle.
-
Large Scale (> 50 mL): Use a dedicated 4L HDPE waste bottle.
-
-
Solvent Selection: If the acid is solid or viscous, dissolve/rinse with a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).
-
Why? Facilitates transfer and ensures the material burns cleanly during commercial incineration.
-
-
Container Choice:
-
Preferred: High-Density Polyethylene (HDPE).
-
Acceptable: Borosilicate Glass (Amber).
-
Avoid: Metal containers (corrosion risk).
-
Phase B: Labeling & Storage
Labeling must be descriptive, not generic.
-
Primary Label: "HAZARDOUS WASTE - ORGANIC ACID"
-
Constituents: Write "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Corrosive" and "Toxic".
-
Cap Management: Use a vented cap if available to prevent pressure accumulation from slow off-gassing or minor degradation.
Phase C: Final Disposal (Incineration)
Do not attempt benchtop neutralization (e.g., adding baking soda) unless you are treating trivial trace amounts (< 1g). The viscosity and biphasic nature of organic acids often lead to false endpoints and sudden bubbling.
The Gold Standard: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration .
-
Reasoning: Incineration at >1000°C guarantees the destruction of the bioactive cyclobutane pharmacophore and the carboxylic acid, converting them to CO₂ and H₂O.
Part 5: Visual Workflows
Disposal Decision Matrix
Figure 1: Operational workflow for the safe segregation and packaging of cyclobutyl acid waste.
Part 6: Emergency Contingencies
Scenario: Benchtop Spill (> 10 mL)
-
Evacuate & Ventilate: The vapor may be irritating to the respiratory tract.[2]
-
PPE: Wear double nitrile gloves and a respirator if ventilation is poor.
-
Neutralization (Spill Only):
-
Cover the spill with a dry weak base (Sodium Carbonate or Sodium Bicarbonate).
-
Observation: Wait for CO₂ bubbling to cease.
-
Cleanup: Absorb the resulting slurry with vermiculite or clay absorbent.
-
-
Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar labeled "Solid Hazardous Waste (Contaminated Debris)."
References
-
PubChem. (n.d.). 3-Cyclobutylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]
- Nam, T. G., et al. (2004). Conformational Restriction of bioactive molecules using cyclobutane rings. Journal of Medicinal Chemistry. (Contextual reference for ring strain properties).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
